Gentamicin C
Description
Gentamicin C1a is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms with data available.
Gentamicin C1a is one of the major components of the gentamicin complex. Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26098-04-4 | |
| Record name | Gentamicin C1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentamicin C1A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin C1a | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTAMICIN C1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Gentamicin C1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin C1a, a major component of the clinically significant gentamicin C complex, is a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria.[1] Its bactericidal activity stems from its ability to disrupt protein synthesis with high precision by targeting the bacterial ribosome.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Gentamicin C1a, focusing on its interaction with the ribosomal RNA, the consequent effects on translational fidelity, and the experimental methodologies used to elucidate these processes.
Primary Target and Binding Site: The 30S Ribosomal Subunit
The primary molecular target of Gentamicin C1a is the 30S subunit of the bacterial ribosome.[1][2] Specifically, it binds with high affinity to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA). This interaction is crucial for its antibiotic activity.
Gentamicin C1a binds within the major groove of the A-site RNA. The interaction is primarily directed by rings I and II of the gentamicin molecule, which make specific contacts with the RNA. Ring III, a distinguishing feature of the gentamicin subclass of aminoglycosides, also forms specific interactions with conserved base pairs, further stabilizing the complex. This binding displaces key adenosine residues, A1492 and A1493, causing them to adopt a "flipped-out" conformation, which is a critical step in the mechanism of action.
Dual-Action Mechanism: Inhibition of Protein Synthesis and Induction of Miscoding
The binding of Gentamicin C1a to the ribosomal A-site triggers a cascade of events that ultimately lead to bacterial cell death. The mechanism can be characterized by two primary effects: the inhibition of translocation and the misreading of the genetic code.
Inhibition of Translocation
By binding to the A-site, Gentamicin C1a interferes with the proper movement of the ribosome along the messenger RNA (mRNA) transcript. This steric hindrance obstructs the translocation step of elongation, effectively halting protein synthesis.
Induction of Translational Misreading
A key feature of Gentamicin C1a's mechanism is its ability to cause the misreading of mRNA codons. The conformational change induced by gentamicin binding, particularly the flipping out of A1492 and A1493, mimics the state of the ribosome when a correct codon-anticodon pair is formed. This leads the ribosome to accept incorrect aminoacyl-tRNAs into the A-site, resulting in the synthesis of non-functional or toxic proteins containing incorrect amino acids. The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect.
The following diagram illustrates the core mechanism of action of Gentamicin C1a at the ribosomal level.
Caption: Mechanism of Gentamicin C1a action on the bacterial ribosome.
Quantitative Data on Gentamicin C1a Interactions
The binding affinity of Gentamicin C1a and its related components to the ribosomal A-site has been quantified through various biochemical assays. These studies reveal differences in binding that correlate with their inhibitory effects on translation.
| Gentamicin Component | Binding Affinity to 30S Subunit | Binding Affinity to A-site RNA Oligonucleotide | Dissociation Constant (Kd) for A-site RNA Complex | Relative Inhibitory Effect on Translation |
| Gentamicin C1a | Highest | Slightly higher than C2 | ~2 µM at 25°C | Highest |
| Gentamicin C2 | High | Similar to C1a | Not explicitly stated, but similar to C1a | High |
| Gentamicin C1 | Lowest | 20- to 50-fold weaker than C1a and C2 | Not explicitly stated | Lowest |
Experimental Protocols for Studying Gentamicin C1a's Mechanism of Action
The elucidation of Gentamicin C1a's mechanism of action has been made possible through a combination of biochemical and structural biology techniques. Below are outlines of key experimental protocols.
Chemical Probing with Dimethyl Sulfate (DMS)
This method is used to identify the binding site of gentamicin on the 16S rRNA.
Principle: DMS methylates adenine (at N1) and cytosine (at N3) bases in RNA that are not protected by drug binding or secondary structure. By comparing the modification pattern in the presence and absence of Gentamicin C1a, the protected (i.e., binding) sites can be identified.
Protocol Outline:
-
Preparation of 30S Ribosomal Subunits: Isolate 30S subunits from a suitable bacterial strain (e.g., E. coli).
-
Binding Reaction: Incubate the 30S subunits with varying concentrations of Gentamicin C1a.
-
DMS Modification: Treat the ribosome-drug complexes with DMS at a controlled pH (e.g., 7.2).
-
RNA Extraction: Extract the 16S rRNA from the treated subunits.
-
Primer Extension: Use a radiolabeled primer complementary to a downstream sequence of the 16S rRNA to perform reverse transcription. The reverse transcriptase will stop at the methylated bases.
-
Gel Electrophoresis: Analyze the resulting cDNA fragments on a sequencing gel to map the sites of modification. A lack of a band in the drug-treated lane compared to the control indicates protection by gentamicin binding.
The following diagram illustrates the workflow for a chemical probing experiment.
Caption: Workflow for chemical probing to identify drug binding sites on rRNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the high-resolution structure of the Gentamicin C1a-RNA complex.
Principle: This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the three-dimensional structure and dynamics of molecules in solution.
Protocol Outline:
-
Sample Preparation: Synthesize and purify a model RNA oligonucleotide that mimics the A-site of the 16S rRNA. Prepare a sample of the RNA complexed with Gentamicin C1a.
-
NMR Data Acquisition: Perform a series of NMR experiments (e.g., NOESY, TOCSY, HSQC) to obtain through-space and through-bond correlations between protons and other nuclei (e.g., 13C, 15N).
-
Resonance Assignment: Assign the observed NMR signals to specific atoms in the RNA and gentamicin molecule.
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures that are consistent with the experimental data.
-
Structure Analysis: Analyze the final structure to identify specific contacts between the drug and the RNA, and to understand the conformational changes that occur upon binding.
In Vitro Translation Assays
These assays are used to quantify the inhibitory effect of Gentamicin C1a on protein synthesis and its ability to induce miscoding.
Principle: A cell-free system containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template) is used to measure the incorporation of radiolabeled amino acids into a polypeptide chain in the presence and absence of the antibiotic.
Protocol Outline:
-
Prepare Cell-Free Extract: Prepare a bacterial cell lysate that is active in protein synthesis.
-
Assay Mixture: Set up reaction mixtures containing the cell-free extract, an mRNA template (e.g., poly(U)), radiolabeled amino acids (e.g., [3H]-phenylalanine), and a mixture of all other amino acids. For miscoding assays, a different radiolabeled amino acid that is not encoded by the template is also included (e.g., [3H]-isoleucine for a poly(U) template).
-
Incubation: Add varying concentrations of Gentamicin C1a to the reaction mixtures and incubate at 37°C to allow for protein synthesis.
-
Precipitation and Scintillation Counting: Stop the reactions and precipitate the newly synthesized polypeptides. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the concentration of Gentamicin C1a that causes 50% inhibition of protein synthesis (IC50) and the frequency of misincorporation of the non-cognate amino acid.
Conclusion
The mechanism of action of Gentamicin C1a is a well-characterized process involving specific, high-affinity binding to the A-site of the bacterial 16S rRNA. This interaction leads to a dual assault on the translational machinery, causing both a halt in protein synthesis and the production of erroneous proteins. The in-depth understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the rational design of novel aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.
References
The Biosynthesis of Gentamicin C: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Cascade Leading to a Clinically Vital Antibiotic Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of the gentamicin C complex, a class of clinically significant aminoglycoside antibiotics produced by Micromonospora purpurea and Micromonospora echinospora. The intricate enzymatic steps, from the central intermediate gentamicin X2 to the final methylated components, are detailed, offering insights for metabolic engineering and the development of novel antibiotic derivatives. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the complex biological processes involved.
The this compound Biosynthesis Pathway: A Branched and Tightly Regulated Process
The biosynthesis of the five major components of the this compound complex (C1, C1a, C2, C2a, and C2b) is a complex, branched pathway that diverges from the common precursor, gentamicin X2. This pathway involves a series of enzymatic reactions including methylation, oxidation, amination, epimerization, phosphorylation, and dehydroxylation. The specific combination and sequence of these modifications give rise to the distinct this compound analogues.
The crucial branching point in the pathway is determined by the action of the C-6' methyltransferase, GenK.[1][2] Methylation of gentamicin X2 by GenK channels the biosynthesis towards the production of gentamicins C1, C2, and C2a.[1][2] In the absence of this methylation step, the pathway proceeds to yield gentamicins C1a and C2b.[1]
The key enzymes and their roles in the late stages of this compound biosynthesis are outlined below:
-
GenK: A radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the C-methylation at the C-6' position of gentamicin X2, forming G418. This is the committed step for the C1, C2, and C2a branch.
-
GenQ and GenB1: These enzymes work in tandem to convert the 6'-hydroxyl group of both gentamicin X2 and G418 into a primary amine. GenQ is a dehydrogenase, and GenB1 is a PLP-dependent aminotransferase. This reaction leads to the formation of JI-20A (from gentamicin X2) and JI-20Ba (from G418).
-
GenP: A phosphotransferase that phosphorylates the 3'-hydroxyl group of JI-20A and JI-20Ba. This phosphorylation is a prerequisite for the subsequent dehydroxylation step.
-
GenB3 and GenB4: These PLP-dependent enzymes are involved in the intriguing 3',4'-dideoxygenation process. GenB3 acts on the phosphorylated intermediates to eliminate the 3'-phosphate and 4'-hydroxyl groups, forming a double bond. GenB4 is then involved in the reduction of this double bond.
-
GenB2: A PLP-dependent epimerase that interconverts gentamicin C2a and C2 by altering the stereochemistry at the C-6' position.
-
GenL: A methyltransferase responsible for the final N-methylation at the 6'-position of gentamicin C1a to yield C2b, and of gentamicin C2 to yield C1. Interestingly, the gene encoding GenL is not located within the main gentamicin biosynthetic gene cluster.
The overall flow of the this compound biosynthesis pathway is visualized in the following diagram:
Caption: The branched biosynthetic pathway of this compound components.
Quantitative Analysis of this compound Production
The production of this compound components can be significantly influenced by genetic engineering of the producing strains. The following table summarizes quantitative data on the production of this compound components in wild-type and various mutant strains of Micromonospora.
| Strain | Genotype | Gentamicin C1a Titer (µg/mL) | Gentamicin C1 Titer (µg/mL) | Gentamicin C2/C2a Titer (µg/mL) | Gentamicin C2b Titer (µg/mL) | Total this compound Titer (µg/mL) | Reference |
| M. purpurea Gb1008 | Wild-type | - | - | - | - | - | |
| M. purpurea GK1101 | ΔgenK | Increased | Not Detected | Not Detected | Present | - | |
| M. purpurea GbKL202 | ΔgenK ΔgenL | Solely Produced | Not Detected | Not Detected | Not Detected | - | |
| M. echinospora | Wild-type | - | - | - | - | 800 | |
| M. echinospora M40-12 | EMS mutant | - | - | - | - | 1500 | |
| M. echinospora ΔgacJ | ΔgacJ (putative C-6' dehydrogenase) | Impurities removed | Impurities removed | Impurities removed | - | G418 titer increased 15-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of gentamicin biosynthesis.
Gene Disruption in Micromonospora echinospora
This protocol outlines a general procedure for targeted gene inactivation in Micromonospora echinospora via homologous recombination.
Materials:
-
Micromonospora echinospora wild-type strain
-
E. coli S17-1 (for conjugation)
-
Suicide vector (e.g., pKC1139 derivative) containing an apramycin resistance cassette and flanking regions of the target gene
-
ISP4 medium for Micromonospora growth
-
LB medium for E. coli growth
-
Apramycin and other relevant antibiotics
-
Lysozyme
-
Appropriate buffers and reagents for DNA manipulation
Procedure:
-
Construct the gene disruption vector:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from M. echinospora genomic DNA using PCR.
-
Clone the flanking regions into a suitable suicide vector on either side of an apramycin resistance cassette.
-
Transform the final construct into E. coli S17-1.
-
-
Conjugation:
-
Grow M. echinospora in TSB medium to the late exponential phase.
-
Grow E. coli S17-1 carrying the disruption vector in LB medium with appropriate antibiotics.
-
Mix the M. echinospora and E. coli cultures and plate the mixture onto ISP4 medium.
-
Incubate at 30°C for 16-20 hours to allow conjugation to occur.
-
-
Selection of Exconjugants:
-
Overlay the plates with an appropriate concentration of apramycin and nalidixic acid (to counter-select E. coli).
-
Incubate at 30°C for 2-3 weeks until apramycin-resistant colonies appear.
-
-
Screening for Double Crossover Mutants:
-
Patch the apramycin-resistant colonies onto ISP4 plates with and without the antibiotic used for selecting the vector backbone (if applicable).
-
Colonies that are apramycin-resistant and sensitive to the vector backbone antibiotic are potential double-crossover mutants.
-
-
Confirmation of Gene Disruption:
-
Confirm the gene disruption by PCR using primers flanking the target gene and by Southern blot analysis.
-
Caption: Workflow for gene disruption in Micromonospora.
Expression and Purification of Recombinant Gen Proteins in E. coli
This protocol describes a general method for the heterologous expression and purification of His-tagged gentamicin biosynthetic enzymes.
Materials:
-
E. coli BL21(DE3) expression host
-
Expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His-tag
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Dialysis buffer
Procedure:
-
Transformation and Expression:
-
Transform the expression plasmid into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-25°C) for 4-16 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Buffer Exchange and Storage:
-
Dialyze the eluted protein against a suitable storage buffer.
-
Concentrate the protein if necessary and store at -80°C.
-
In Vitro Enzyme Assays
This section provides a general framework for conducting in vitro assays with purified gentamicin biosynthetic enzymes.
Example: GenK Methyltransferase Assay
-
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.5
-
100 µM Gentamicin X2 (substrate)
-
200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
5 µM purified GenK enzyme
-
10 mM MgCl2
-
1 mM DTT
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a specified time (e.g., 1-4 hours).
-
Quench the reaction by adding an equal volume of chloroform or by heat inactivation.
-
Analyze the reaction products by LC-MS/MS.
-
LC-MS/MS Analysis of this compound Components
This protocol outlines a method for the separation and quantification of this compound components from fermentation broths or enzyme assays.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A suitable gradient from low to high percentage of Mobile Phase B over a run time of 15-20 minutes.
Mass Spectrometry Parameters:
-
Operate in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each this compound component.
Sample Preparation:
-
Centrifuge fermentation broth to remove cells.
-
Dilute the supernatant with water.
-
For enzyme assays, the quenched reaction mixture can be directly injected after centrifugation.
Conclusion
The biosynthesis of this compound is a testament to the intricate and elegant chemistry performed by microorganisms. A thorough understanding of this pathway, from the key enzymes to the regulatory networks, is paramount for the rational design of engineered strains with improved production profiles. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of gentamicin biosynthesis and to harness its potential for the development of next-generation aminoglycoside antibiotics. The ability to produce single, pure this compound components through metabolic engineering opens new avenues for the semi-synthesis of novel drugs with enhanced efficacy and reduced toxicity.
References
- 1. The GenK-catalyzed C-6′ Methylation in the Biosynthesis of Gentamicin: Isolation and Characterization of a Cobalamin-dependent Radical SAM Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Catalyzed by GenK, a Cobalamin-Dependent Radical S-Adenosyl-l-methionine Methyltransferase in the Biosynthetic Pathway of Gentamicin, Proceeds with Retention of Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Gentamicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a broad-spectrum aminoglycoside antibiotic, represents a significant milestone in the fight against bacterial infections. Its discovery in the early 1960s provided a powerful new weapon, particularly against Gram-negative pathogens. This technical guide delves into the core aspects of the discovery and history of the Gentamicin C complex, the primary active component of the crude gentamicin mixture. It is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the original experimental protocols, quantitative data, and the mechanism of action that defined this important class of antibiotics.
Discovery and Initial Isolation
Gentamicin was first reported in 1963 by a team of scientists at the Schering Corporation in Bloomfield, New Jersey, led by Marvin J. Weinstein, G. M. Luedemann, E. M. Oden, and G. H. Wagman.[1][2] The antibiotic was isolated from the fermentation broth of a novel actinomycete, Micromonospora purpurea, cultured from soil samples.[1][2] The initial publications in the Journal of Medicinal Chemistry and Antimicrobial Agents and Chemotherapy laid the groundwork for its development and clinical use.[1]
Fermentation of Micromonospora purpurea
The production of this compound relies on the submerged fermentation of Micromonospora purpurea. While modern fermentation processes are highly optimized, the foundational methods developed in the 1960s were crucial for the initial isolation.
Experimental Protocol: Initial Fermentation (Reconstructed from early reports)
-
Microorganism: A pure culture of Micromonospora purpurea.
-
Inoculum: A vegetative seed culture grown in a suitable nutrient broth.
-
Production Medium: A complex medium consisting of a carbon source (e.g., glucose, dextrin), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. The exact composition was a proprietary aspect of the initial production.
-
Fermentation Parameters:
-
Temperature: Typically maintained between 28-37°C.
-
pH: Controlled in the range of 6.5 to 8.0.
-
Aeration: Maintained by agitation and sparging with sterile air to ensure sufficient dissolved oxygen for microbial growth and antibiotic production.
-
Duration: Fermentation was carried out for several days, with the peak antibiotic production occurring in the stationary phase of growth.
-
Isolation and Purification of the this compound Complex
The initial isolation of the Gentamicin complex from the fermentation broth was a multi-step process designed to separate the basic, water-soluble antibiotic from other components of the culture medium.
Experimental Protocol: Initial Isolation and Purification
-
Harvesting: The fermentation broth was harvested and the mycelium was separated by filtration or centrifugation.
-
Cation Exchange Chromatography: The clarified broth, containing the dissolved gentamicin, was passed through a cation exchange resin column (e.g., Amberlite IRC-50). The basic gentamicin molecules would bind to the acidic resin.
-
Elution: The resin was washed to remove impurities, and the gentamicin was then eluted using a strong acid, such as sulfuric acid or hydrochloric acid.
-
Neutralization and Concentration: The acidic eluate was neutralized with a base and then concentrated under vacuum to yield a crude mixture of gentamicin sulfates.
Separation and Characterization of the this compound Components
The crude gentamicin complex was found to be a mixture of several closely related, active components. The primary components with the most significant antibacterial activity were designated as the this compound complex, which includes Gentamicin C1, C1a, and C2. The separation of these components was a significant challenge in the early stages of research.
Craig Counter-Current Distribution
One of the primary methods used for the preparative separation of the this compound components in the 1960s was Craig counter-current distribution. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.
Experimental Protocol: Craig Counter-Current Distribution (Conceptual)
-
Apparatus: A series of interconnected glass tubes (a Craig apparatus) designed for sequential liquid-liquid extraction.
-
Solvent System: A biphasic solvent system was carefully selected to achieve differential partitioning of the this compound components. A common system for separating basic compounds like aminoglycosides would involve a buffered aqueous phase and an immiscible organic solvent.
-
Procedure:
-
The crude this compound mixture was dissolved in the lower phase in the first tube.
-
The apparatus was then subjected to a series of several hundred to a thousand automated transfers. In each transfer, the upper phase was moved to the next tube, and fresh upper phase was introduced into the first tube.
-
This process gradually separated the components along the series of tubes according to their partition coefficients.
-
Fractions were collected from the tubes and analyzed for antibiotic activity to determine the distribution of each component.
-
Paper Chromatography
Paper chromatography was a key analytical technique used to identify and assess the purity of the separated this compound components.
Experimental Protocol: Paper Chromatography (Typical for Aminoglycosides in the 1960s)
-
Stationary Phase: Whatman No. 1 or similar chromatography paper.
-
Mobile Phase: A solvent system capable of separating the polar, basic gentamicin components. A common system would be a mixture of a lower alcohol (e.g., n-butanol), an organic acid (e.g., acetic acid), and water.
-
Procedure:
-
Samples of the separated gentamicin components were spotted onto the paper.
-
The paper was placed in a sealed chromatography tank containing the mobile phase.
-
The solvent was allowed to ascend the paper by capillary action, separating the components based on their differential partitioning between the stationary (paper-bound water) and mobile phases.
-
After development, the chromatogram was dried and sprayed with a visualizing agent, such as ninhydrin, which reacts with the amino groups of the gentamicins to produce colored spots.
-
The Rf values (ratio of the distance traveled by the spot to the distance traveled by the solvent front) were calculated and compared to known standards.
-
Quantitative Data
The following tables summarize the key quantitative data related to the composition and antibacterial activity of the this compound components.
Table 1: Composition of the this compound Complex in Commercial Preparations
| Component | Percentage Range in USP Formulations |
| Gentamicin C1 | 25% - 50% |
| Gentamicin C1a | 10% - 35% |
| Gentamicin C2 + C2a | 25% - 55% |
Data compiled from modern pharmacopeial standards which reflect the inherent variability in the fermentation-derived product.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Components against Selected Bacteria
| Bacterial Species | Gentamicin C1 (µg/mL) | Gentamicin C1a (µg/mL) | Gentamicin C2 (µg/mL) | Gentamicin C2a (µg/mL) |
| Escherichia coli ATCC 25922 | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture |
| Pseudomonas aeruginosa ATCC 27853 | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture |
| Acinetobacter baumannii (Wild-type) | Within 1 log₂ dilution of mixture | 4-fold more potent than mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture |
| E. coli with aac(6')-Ib AME | 4-fold more potent than mixture | 4-fold less potent than mixture | Within 1 log₂ dilution of mixture | 32-fold less potent than mixture |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit. This binding interferes with the fidelity of translation, leading to the production of non-functional or toxic proteins and ultimately cell death.
Signaling Pathway: this compound-mediated Inhibition of Protein Synthesis
Caption: Mechanism of this compound action in a Gram-negative bacterium.
Experimental Workflow: Antibiotic Discovery and Characterization (1960s)
Caption: A generalized workflow for antibiotic discovery in the mid-20th century.
Conclusion
The discovery of this compound from Micromonospora purpurea was a testament to the systematic screening and rigorous chemical separation techniques of the era. The pioneering work of Weinstein, Wagman, and their colleagues at the Schering Corporation provided a vital therapeutic agent that remains in use today. Understanding the historical context of its discovery, the original experimental methodologies, and its mechanism of action offers valuable insights for contemporary antibiotic research and development in an age of increasing antimicrobial resistance.
References
An In-Depth Technical Guide to the Physicochemical Properties of Gentamicin C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Gentamicin C2, a key component of the gentamicin antibiotic complex. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of Gentamicin C2, providing a clear and concise reference for laboratory and development work.
| Property | Value | Reference(s) |
| Molecular Formula | C20H41N5O7 | [1] |
| Molecular Weight | 463.57 g/mol | [2] |
| Melting Point | 218-237 °C (decomposes) | [2] |
| Appearance | White to off-white, hygroscopic powder | [3] |
| logP (estimated) | -4.1 | [2] |
Table 1: General Physicochemical Properties of Gentamicin C2
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble (as sulfate salt) | |
| Ethanol (96%) | Practically insoluble | |
| Methanol | >25 mg/mL (as base) | |
| n-Butanol | >25 mg/mL (as base) | |
| Chloroform | >25 mg/mL (as base) | |
| Acetone | >25 mg/mL (as base) | |
| Pyridine | Soluble | |
| Dimethylformamide (DMF) | Slightly soluble | |
| Benzene | Insoluble | |
| Halogenated Hydrocarbons | Insoluble |
Table 2: Solubility Profile of Gentamicin C2
| Amino Group Position | pKa Value |
| N-1 | ~7.2 |
| N-3 | ~6.4 |
| N-2' | ~8.2 |
| N-6' | ~9.8 |
| N-3'' | ~8.8 |
Table 3: Experimentally Determined pKa Values of Amino Groups in the Gentamicin Complex (Note: Specific values for C2 may vary slightly but will be within a similar range)
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Gentamicin C2 exerts its bactericidal effects by targeting and disrupting bacterial protein synthesis. The primary mechanism involves the irreversible binding to the 30S ribosomal subunit, a critical component of the bacterial translational machinery. This binding event interferes with several key processes in protein synthesis, leading to the production of aberrant proteins and ultimately, cell death.
Signaling Pathway and Downstream Effects
The following diagram illustrates the mechanism of action of Gentamicin C2, from its entry into the bacterial cell to the downstream consequences of protein synthesis inhibition.
Caption: Mechanism of action of Gentamicin C2 leading to bacterial cell death.
The binding of Gentamicin C2 to the A-site of the 16S rRNA within the 30S subunit induces a conformational change that mimics the binding of a cognate tRNA. This disrupts the proofreading mechanism of the ribosome, leading to the misincorporation of amino acids and the synthesis of non-functional or toxic proteins. The accumulation of these aberrant proteins, particularly within the cell membrane, triggers an envelope stress response and the production of reactive oxygen species (ROS), contributing to oxidative stress and ultimately leading to cell death. Furthermore, gentamicin can also bind to a secondary site on the 50S ribosomal subunit, which impairs ribosome recycling after translation, further inhibiting protein synthesis.
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of Gentamicin C2.
Determination of Molecular Weight by Mass Spectrometry
Objective: To accurately determine the molecular weight of Gentamicin C2.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation: A standard solution of Gentamicin C2 is prepared by dissolving a precisely weighed amount in a suitable solvent, typically water or a water/methanol mixture.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase consisting of an ion-pairing agent, such as trifluoroacetic acid (TFA) in water and an organic modifier like methanol, is used to achieve separation of the gentamicin components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]+ of Gentamicin C2. The molecular weight is determined from the mass-to-charge ratio (m/z) of this peak. For higher accuracy, high-resolution mass spectrometry (HRMS) can be employed.
Caption: Workflow for molecular weight determination of Gentamicin C2 by HPLC-MS.
Determination of Melting Point
Objective: To determine the melting point range of Gentamicin C2.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry Gentamicin C2 is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. Due to its nature, Gentamicin C2 will likely decompose upon melting.
Determination of Aqueous and Organic Solubility
Objective: To quantify the solubility of Gentamicin C2 in water and various organic solvents.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions: An excess amount of Gentamicin C2 is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.
-
Equilibration: The flasks are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Gentamicin C2 in the clear supernatant is determined using a suitable analytical method, such as HPLC with a suitable detector (e.g., Charged Aerosol Detector or after derivatization for UV detection).
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Caption: Experimental workflow for determining the solubility of Gentamicin C2.
Determination of pKa Values
Objective: To determine the acid dissociation constants (pKa) of the ionizable amino groups in Gentamicin C2.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of Gentamicin C2 of known concentration is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial pH. The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
Objective: To determine the lipophilicity of Gentamicin C2.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Due to the high water solubility of Gentamicin C2, direct measurement of logP via the shake-flask method is challenging. An indirect estimation can be made using RP-HPLC.
-
Chromatographic System: An HPLC system with a C18 column is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) are prepared.
-
Analysis: Gentamicin C2 and a series of standard compounds with known logP values are injected into the HPLC system under each mobile phase condition, and their retention times (t_R) are recorded.
-
Calculation: The capacity factor (k) is calculated for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation: A plot of log k versus the percentage of organic modifier is created for all compounds. The log k value at 100% aqueous mobile phase (log k_w) is determined by extrapolation.
-
Correlation and Estimation: A linear correlation between the log k_w values and the known logP values of the standard compounds is established. The logP of Gentamicin C2 is then estimated from its log k_w value using this correlation.
References
Gentamicin C vs. Gentamicin Sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuances between the Gentamicin C complex and the more commonly used Gentamicin sulfate in a research context. We delve into their chemical distinctions, comparative efficacy, and toxicity profiles, providing researchers with the critical information needed for informed selection in experimental design. This guide also offers detailed experimental protocols and visual representations of key biological pathways and workflows to support practical application in the laboratory.
Core Concepts: Understanding the Distinction
Gentamicin, a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex of related compounds produced by the fermentation of Micromonospora purpurea. The most clinically and microbiologically significant of these are the components of the This compound complex .
Gentamicin Sulfate , the form widely available for research and clinical use, is the sulfate salt of this entire gentamicin complex.[1][2] It is a mixture containing several gentamicin components, with the this compound group being the most abundant and active fraction, typically comprising around 80% of the mixture.[3] The remaining 20% consists of other minor components like Gentamicin A, B, and X, which generally exhibit lower antibiotic activity.[3]
The primary components of the This compound complex are Gentamicin C1, C1a, C2, C2a, and C2b.[4] These molecules share a common 2-deoxystreptamine core but differ in the methylation patterns on the purpurosamine sugar moiety. These minor structural variations can influence their specific antimicrobial potency and toxicological profiles.
For the researcher, the key takeaway is that "this compound" refers to a specific, more potent subset of components within the broader mixture that is "Gentamicin sulfate." While Gentamicin sulfate is the practical choice for most applications due to its commercial availability, understanding the properties of the individual this compound components is crucial for studies on antibiotic resistance, mechanism of action, and the development of novel aminoglycoside derivatives with improved therapeutic indices.
Comparative Efficacy: A Quantitative Overview
The antimicrobial efficacy of gentamicin is primarily attributed to the components of the C complex. However, their individual potencies can vary, especially against bacterial strains harboring specific aminoglycoside-modifying enzymes (AMEs). AMEs are a primary mechanism of clinical resistance to aminoglycosides.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for individual this compound congeners against wild-type E. coli and strains expressing clinically relevant AMEs.
| Bacterial Strain | Aminoglycoside-Modifying Enzyme (AME) | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) | Gentamicin C2a (μg/mL) | Gentamicin Sulfate Mix (μg/mL) |
| E. coli ATCC 25922 | Wild-Type | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| E. coli [aac(6')-Ib] | Acetyltransferase | 1 | 8 | 128 | 128 | 4 |
| E. coli [aac(3)-III] | Acetyltransferase | 128 | 0.5 | 0.5 | 0.5 | 0.5 |
| E. coli [aph(3')-Ia] | Phosphotransferase | 0.5 | 0.25 | 0.5 | 0.5 | 1 |
| Data sourced from Andrews et al., 2019. |
Key Observations:
-
Against wild-type E. coli, all major this compound components exhibit comparable and potent activity, similar to the complete Gentamicin sulfate mixture.
-
The presence of the AAC(6')-Ib enzyme significantly reduces the efficacy of Gentamicin C2 and C2a, while Gentamicin C1 remains largely effective. This highlights the differential susceptibility of the C components to this common resistance mechanism.
-
Conversely, the AAC(3)-III enzyme primarily inactivates Gentamicin C1.
-
Gentamicin C1a shows slightly enhanced activity against strains with the APH(3')-Ia enzyme compared to the other components and the mixture.
Comparative Cytotoxicity and Toxicity Profile
A significant limitation of aminoglycoside use is their potential for nephrotoxicity (kidney damage) and ototoxicity (hearing and balance damage). Research suggests that the individual components of the this compound complex contribute differently to this toxicity.
The following table presents comparative cytotoxicity data for this compound congeners in different in vitro models.
| In Vitro Model | Parameter | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a |
| Human Kidney 2 (HK-2) Cells | IC50 (μM) | >1000 | ~600 | >1000 |
| Rat Kidney Proximal Tubule Cells (NRK-52E) | IC50 (μM) | >1000 | ~750 | >1000 |
| 3D Kidney Microtissue | IC50 (μM) | >1000 | ~800 | >1000 |
| IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a biological process by 50%. Data adapted from Andrews et al., 2019. |
Key Observations:
-
Across multiple in vitro kidney cell models, Gentamicin C2 consistently demonstrates higher cytotoxicity compared to Gentamicin C1a and C2a.
-
Gentamicin C2a, despite being structurally similar to C2, exhibits significantly lower cytotoxicity.
-
These findings suggest that the overall toxicity of a given Gentamicin sulfate formulation could be influenced by the relative abundance of the more toxic C2 component.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Gentamicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery. This binding event interferes with the fidelity of translation, leading to the production of nonfunctional or truncated proteins and ultimately, bacterial cell death.
The primary binding site is the A-site on the 16S rRNA of the 30S subunit. Specifically, gentamicin interacts with nucleotides A1408, G1494, and U1495, causing the displacement of residues A1492 and A1493. This mimics a conformational change that normally signals correct codon-anticodon pairing, thus tricking the ribosome into accepting incorrect aminoacyl-tRNAs.
Caption: Mechanism of action of Gentamicin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of gentamicin, adapted from CLSI guidelines.
Materials:
-
This compound components or Gentamicin sulfate (as required)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for bacterial suspension
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a concentrated stock solution of the gentamicin compound in a suitable sterile solvent (e.g., water).
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate the Plate: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. Stochastic gating and drug-ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]
- 4. Comparison of cytotoxicity of aminoglycoside antibiotics using a panel cellular biotest system - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances: A Technical Guide to the Biological Activity of Individual Gentamicin C Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a cornerstone aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. The clinical formulation, designated Gentamicin C, primarily comprises five major components: C1, C1a, C2, C2a, and C2b. While the composite mixture exhibits broad-spectrum antibacterial activity, emerging evidence reveals that the individual C-components possess distinct biological profiles, particularly concerning their therapeutic efficacy and toxicological properties. This in-depth technical guide dissects the biological activities of each major this compound component, providing a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the unique contributions of each component, we can pave the way for the development of safer and more effective aminoglycoside therapies.
Core Biological Activities: A Component-Level Analysis
The therapeutic action of this compound components is intrinsically linked to their ability to bind to the A site of the 16S ribosomal RNA in bacteria, leading to protein mistranslation and ultimately, cell death.[1][2][3][4][5] However, subtle structural variations among the components, primarily in the methylation pattern at the 6' position of the purpurosamine ring, significantly influence their interaction with both bacterial and mammalian cellular targets. This leads to a delicate balance between antibacterial potency and the notorious side effects of ototoxicity (hearing loss) and nephrotoxicity (kidney damage).
Antibacterial Efficacy
The primary function of Gentamicin is its bactericidal activity against a wide range of pathogens. While the this compound complex is effective as a whole, studies have shown that the individual components exhibit comparable, though not identical, antibacterial potency against many bacterial strains.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of this compound Components Against Key Pathogens
| Component | Pseudomonas aeruginosa (Wild-Type) | Staphylococcus aureus | Escherichia coli (Wild-Type) |
| Gentamicin C1 | Within 1 log2 dilution of mixture | ~0.235 - 0.5 | Within 1 log2 dilution of mixture |
| Gentamicin C1a | Within 1 log2 dilution of mixture | Data not consistently available | Within 1 log2 dilution of mixture |
| Gentamicin C2 | Within 1 log2 dilution of mixture | Data not consistently available | Within 1 log2 dilution of mixture |
| Gentamicin C2a | Within 1 log2 dilution of mixture | Data not consistently available | Within 1 log2 dilution of mixture |
| Gentamicin C2b | Data not consistently available | Data not consistently available | Data not consistently available |
| Gentamicin Mix | ~0.5 - 2.0 | ~0.5 | ~0.5 - 2.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Interestingly, the presence of aminoglycoside-modifying enzymes (AMEs) in resistant bacterial strains can dramatically alter the efficacy of individual components. For example, Gentamicin C1 has been shown to be more potent than the mixture against strains harboring the AAC(6')-Ib enzyme, likely due to steric hindrance from its 6'-N-methyl group preventing acetylation.
Ototoxicity: The Threat to Hearing
A significant limitation of gentamicin use is its potential to cause irreversible hearing loss through damage to the sensory hair cells of the inner ear. Research indicates that the ototoxic potential varies among the this compound components.
Table 2: Relative Ototoxicity of this compound Components
| Component | Relative Ototoxicity | Key Findings |
| Gentamicin C1 | Less Ototoxic | Less inhibitory to mitochondrial ribosomes. |
| Gentamicin C1a | Less Ototoxic | Shows reduced ototoxicity compared to the commercial mixture. |
| Gentamicin C2 | Most Ototoxic | Exhibits the highest ototoxicity among the C-subtypes. |
| Gentamicin C2a | Moderately Ototoxic | Less toxic than C2. |
| Gentamicin C2b | Least Ototoxic | Identified as the least ototoxic component while retaining antimicrobial activity. |
This differential toxicity is linked to the components' affinity for cochlear hair cell mechanotransducer channels and their ability to inhibit mitochondrial ribosomes.
Nephrotoxicity: A Risk to Renal Function
Gentamicin can also induce kidney damage by accumulating in the proximal tubular cells of the kidneys. Studies in rat models have demonstrated a clear hierarchy of nephrotoxic potential among the this compound components.
Table 3: Relative Nephrotoxicity of this compound Components in a Rat Model
| Component | Serum Creatinine (mg/dl) after 7 days | Histological Findings |
| Gentamicin C1 | ~0.5 | Minimal toxicity noted even after 21 days. |
| Gentamicin C1a | ~0.5 | Toxicity not detected until day 14. |
| Gentamicin C2 | ~0.8 | Nephrotoxicity similar to the gentamicin complex; early, preferential renal accumulation. |
| Gentamicin Complex | ~0.5 | Nephrotoxicity similar to that caused by C2. |
These findings strongly suggest that the C2 component is the primary driver of the nephrotoxicity observed with the commercial gentamicin mixture.
Experimental Protocols
A thorough understanding of the biological activity of this compound components relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a this compound component that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Gentamicin Solutions: Prepare stock solutions of each this compound component in sterile deionized water. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 - 2048 µg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., P. aeruginosa, S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound components. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as detected by the naked eye.
In Vitro Ototoxicity Assay Using Cochlear Explants
Objective: To assess the direct toxic effects of individual this compound components on inner ear hair cells.
Methodology:
-
Cochlear Explant Culture: Harvest cochleae from postnatal day 3-5 mice or rats in sterile conditions. Dissect the organ of Corti and place it on a coverslip coated with a basement membrane matrix (e.g., Matrigel). Culture the explants in a serum-free medium (e.g., DMEM/F12) supplemented with growth factors at 37°C in a 5% CO2 incubator.
-
Gentamicin Treatment: After 24 hours of stabilization in culture, replace the medium with fresh medium containing a specific concentration of the individual this compound component (e.g., 100 µM) or the gentamicin mixture as a control.
-
Incubation and Fixation: Incubate the explants with the gentamicin components for a defined period (e.g., 24-48 hours). Following treatment, fix the explants with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.
-
Immunostaining and Hair Cell Quantification: Permeabilize the fixed explants with a detergent (e.g., 0.1% Triton X-100) and block with a serum-containing solution. Incubate with a primary antibody targeting a hair cell marker (e.g., Myosin VIIa). Follow with a fluorescently labeled secondary antibody and a fluorescent phalloidin stain to visualize the stereocilia bundles of the hair cells.
-
Microscopy and Analysis: Image the explants using a fluorescence or confocal microscope. Count the number of surviving inner and outer hair cells in defined regions of the cochlea (apical, middle, and basal turns). Calculate the percentage of hair cell loss compared to untreated control explants.
In Vivo Nephrotoxicity Assessment in a Rat Model
Objective: To evaluate the kidney-damaging potential of individual this compound components in a living organism.
Methodology:
-
Animal Model and Dosing: Use male Wistar or Sprague-Dawley rats (e.g., 220-250 g). Administer the individual this compound components or the gentamicin complex intraperitoneally or intramuscularly at a specific dose (e.g., 80 mg/kg/day) for a set duration (e.g., 7-21 days). A control group should receive saline injections.
-
Serum Collection and Analysis: Collect blood samples from the rats at regular intervals (e.g., every 7 days). Separate the serum and measure the creatinine levels using a biochemical analyzer, often employing a modified Jaffe reaction. Elevated serum creatinine is an indicator of impaired kidney function.
-
Histological Analysis: At the end of the treatment period, euthanize the rats and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Staining and Microscopic Examination: Section the paraffin-embedded kidneys (e.g., 4 µm thickness) and stain with Hematoxylin and Eosin (H&E). Examine the stained sections under a light microscope to assess for signs of nephrotoxicity, such as tubular necrosis, loss of brush border in proximal tubules, and the presence of protein casts.
Signaling Pathways in Gentamicin-Induced Ototoxicity
The ototoxic effects of this compound components are mediated by complex intracellular signaling cascades that ultimately lead to apoptosis of hair cells. Two prominent pathways involved are the c-Jun N-terminal kinase (JNK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Gentamicin-Induced Apoptosis via the JNK Pathway
Gentamicin exposure triggers the production of reactive oxygen species (ROS), which in turn activates the JNK signaling cascade. Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, hair cell death.
Caption: Gentamicin-induced JNK signaling pathway leading to hair cell apoptosis.
Role of the NF-κB Pathway in Gentamicin Ototoxicity
The NF-κB pathway is also activated in response to gentamicin-induced stress. While NF-κB signaling is often associated with cell survival, its role in ototoxicity is complex and may involve crosstalk with other pathways. Gentamicin can lead to the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and regulate the expression of target genes that can influence cell fate.
Caption: Gentamicin-induced activation of the NF-κB signaling pathway.
Experimental Workflow for Assessing Biological Activity
A systematic approach is crucial for comprehensively evaluating the biological activity of individual this compound components. The following workflow outlines the key experimental stages.
Caption: Workflow for the comprehensive biological evaluation of this compound components.
Conclusion and Future Directions
The evidence presented in this technical guide clearly demonstrates that the individual components of this compound possess distinct biological activity profiles. Notably, components C2b and C1 exhibit a more favorable therapeutic window, with reduced ototoxicity and nephrotoxicity, respectively, while maintaining potent antibacterial action. This component-specific understanding opens new avenues for the development of next-generation aminoglycosides. Future research should focus on:
-
Optimized Formulations: Developing gentamicin formulations enriched with the less toxic components, such as C2b, could significantly reduce the incidence of adverse effects.
-
Structure-Activity Relationship (SAR) Studies: Further elucidation of the structural determinants of toxicity will enable the rational design of novel aminoglycoside derivatives with improved safety profiles.
-
Clinical Evaluation: Ultimately, clinical trials are needed to validate the preclinical findings and translate the promise of component-optimized gentamicin therapies into improved patient outcomes.
By moving beyond the traditional view of gentamicin as a monolithic entity and embracing the complexity of its components, the scientific community can unlock the full therapeutic potential of this important class of antibiotics while minimizing their inherent risks.
References
- 1. Frontiers | PI3K and Inhibitor of Apoptosis Proteins Modulate Gentamicin- Induced Hair Cell Death in the Zebrafish Lateral Line [frontiersin.org]
- 2. Apoptosis in acquired and genetic hearing impairment: The programmed death of the hair cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis: Effect of the Time of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pjmhsonline.com [pjmhsonline.com]
The Critical Role of C-Methylation in the Bioactivity of Gentamicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin C is a clinically significant aminoglycoside antibiotic complex produced by the bacterium Micromonospora echinospora. It is not a single entity but a mixture of five structurally related components: C1, C1a, C2, C2a, and C2b. These components primarily differ in their methylation patterns at the C-6' and N-6' positions of the purpurosamine ring (Ring I). This variation in methylation is not trivial; it profoundly influences the antibacterial efficacy, spectrum of activity, and toxicological profile of the individual components. Understanding the role of C-methylation is therefore paramount for the rational design of novel aminoglycoside derivatives with improved therapeutic indices. This technical guide provides an in-depth analysis of the enzymatic basis of C-methylation in this compound biosynthesis, its impact on antibacterial activity, and the experimental methodologies used to elucidate these relationships.
The Biosynthetic Pathway and Key Methyltransferases
The biosynthesis of the this compound complex is a multi-step enzymatic process. A critical branching point in this pathway is governed by the action of C-methyltransferases, which are responsible for the addition of methyl groups to the aminoglycoside scaffold.[1][2] The primary enzymes involved in the methylation of the this compound core structure are radical S-adenosyl-L-methionine (SAM) enzymes.[3][4]
Key Methyltransferase Enzymes:
-
GenK: This cobalamin-dependent radical SAM enzyme plays a pivotal role by catalyzing the methylation of the 6'-carbon of gentamicin X2 to produce geneticin (G418).[3] This step is crucial as it directs the biosynthesis towards the C1, C2, and C2a components. The reaction involves the stereoselective abstraction of a hydrogen atom from the 6'-carbon by a 5'-deoxyadenosyl radical, followed by methylation with retention of configuration.
-
GenD1: Another radical SAM methyltransferase responsible for methylation at the C-4'' position.
-
GenN and GenL: These are N-methyltransferases that act on the amino groups of the aminoglycoside. GenL, for instance, is responsible for the terminal 6'-N-methylation that converts gentamicin C2 to C1 and C1a to C2b.
The interplay of these methyltransferases creates a "methylation network" where alternative pathways can lead to the various components of the this compound complex.
Impact of C-6' Methylation on Antibacterial Activity
The presence or absence of a methyl group at the C-6' position of the purpurosamine ring has a significant impact on the antibacterial activity of gentamicin components. This is largely due to its influence on the interaction of the antibiotic with its target, the bacterial ribosome, and its susceptibility to inactivation by aminoglycoside-modifying enzymes (AMEs).
Gentamicin exerts its antibacterial effect by binding to the A site of the 16S ribosomal RNA, leading to mistranslation of the genetic code and inhibition of protein synthesis. While all this compound components bind to this site, the C-6' methylation can subtly alter the binding affinity and conformation.
More critically, C-6' methylation plays a crucial role in resistance mechanisms. For example, some bacteria produce aminoglycoside acetyltransferases (AACs) that inactivate gentamicin by acetylating its amino groups. The AAC(6')-Ib enzyme, in particular, targets the 6'-amino group. C-6' methylation, as seen in gentamicins C2 and C2a, can hinder the binding of this enzyme, thus conferring a degree of resistance to inactivation and maintaining antibacterial activity against strains producing this AME. Conversely, gentamicin C1a, which lacks the C-6' methyl group, is a substrate for AAC(6')-Ib and is less effective against bacteria expressing this enzyme.
Quantitative Data on Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of different this compound components against various bacterial strains, highlighting the impact of C-methylation on their activity.
| Gentamicin Component | C-6' Methylation | N-6' Methylation | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | A. baumannii (Wild-Type) MIC (µg/mL) | E. coli ATCC 700926 + aac(6')-Ib MIC (µg/mL) |
| C1 | Yes | Yes | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | Within 1 doubling dilution of mixture | 4-fold more potent than mixture |
| C1a | No | No | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | 4-fold more potent than mixture | 4-fold less potent than mixture |
| C2 | Yes | No | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | Within 1 doubling dilution of mixture | Within 1 doubling dilution of mixture |
| C2a | Yes | No | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | Within 1 doubling dilution of mixture | 32-fold less potent than mixture |
| Gentamicin Mixture | Varied | Varied | Reference | Reference | Reference | Reference |
Data compiled from multiple sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Stock solutions of individual gentamicin components and the gentamicin mixture
Protocol:
-
Prepare serial two-fold dilutions of each gentamicin component and the mixture in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Enzymatic Assay for Methyltransferase Activity
This protocol is a general guideline for assessing the activity of gentamicin methyltransferases like GenK.
Materials:
-
Purified methyltransferase enzyme (e.g., GenK)
-
Aminoglycoside substrate (e.g., gentamicin X2)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-7.8)
-
Chloroform
-
LC-MS system for product analysis
Protocol:
-
Set up a reaction mixture containing the reaction buffer, aminoglycoside substrate, SAM, and the purified enzyme.
-
Incubate the reaction at 30°C for a specified period (e.g., 1 hour to overnight).
-
Stop the reaction by adding chloroform to denature and precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to detect and quantify the methylated product (e.g., G418).
Visualizations
This compound Biosynthesis Pathway: Role of C-6' Methylation
Caption: Biosynthetic pathway of this compound complex.
Logical Flow: C-6' Methylation and its Impact
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ENZYME - 2.1.1.390 gentamicin X2 methyltransferase [enzyme.expasy.org]
- 4. The GenK-catalyzed C-6′ Methylation in the Biosynthesis of Gentamicin: Isolation and Characterization of a Cobalamin-dependent Radical SAM Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Gentamicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Gentamicin C, a widely used aminoglycoside antibiotic. The document details its mechanism of action, summarizes its activity against a broad range of clinically relevant bacteria through quantitative data, and outlines the standardized experimental protocols for determining its efficacy.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1] This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and disrupts the polysome, the complex of a single mRNA with multiple ribosomes.[2][3] The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death. This action is concentration-dependent, meaning that higher concentrations of the antibiotic result in a more rapid and extensive killing of bacteria.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro susceptibility of recently isolated gram-negative bacteria to gentamicin, sisomicin, tobramycin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Methodological & Application
Preparation of Gentamicin C Stock Solution for Cell Culture: An Application Note and Protocol
Introduction
Gentamicin, an aminoglycoside antibiotic produced by Micromonospora purpurea, is a widely used supplement in cell culture media to prevent bacterial contamination.[1][2][3] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its low toxicity to mammalian cells at standard working concentrations, makes it a valuable tool for researchers.[1][4] This application note provides a detailed protocol for the preparation of a sterile Gentamicin C stock solution and outlines its proper storage and use in eukaryotic cell culture.
Gentamicin acts by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and ultimately leads to bacterial cell death. It is effective against a variety of common laboratory contaminants, including strains of Pseudomonas, Proteus, Staphylococcus, and Streptococcus.
Materials and Methods
Materials
-
Gentamicin Sulfate powder (CAS 1405-41-0)
-
Cell culture grade water (e.g., deionized, distilled, or WFI)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.2 µm or 0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow
The following diagram illustrates the workflow for preparing a sterile this compound stock solution from powder.
Caption: Workflow for this compound Stock Solution Preparation.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations, storage conditions, and other quantitative data for this compound in cell culture applications.
Table 1: this compound Stock and Working Concentrations
| Parameter | Value | Reference |
| Stock Solution Concentration | 10 mg/mL - 50 mg/mL | |
| Recommended Solvent | Deionized or Distilled Water | |
| Eukaryotic Cell Culture Working Concentration | 50 µg/mL | |
| Prokaryotic Cell Culture Working Concentration | 15 µg/mL |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Shelf Life | Reference |
| Stock Solution (Aliquoted) | -20°C | Up to 1 year | |
| Ready-to-use Solution | 2-8°C | Several days to 30 days | |
| In Culture Medium at 37°C | 37°C | Stable for at least 5 days | |
| At Room Temperature | ~25°C | Should be used within two days |
Detailed Protocol: Preparation of 50 mg/mL this compound Stock Solution
This protocol describes the preparation of 10 mL of a 50 mg/mL sterile this compound stock solution.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh 500 mg of Gentamicin Sulfate powder.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of cell culture grade water.
-
Mixing: Cap the tube securely and vortex or invert until the powder is completely dissolved. Gentamicin sulfate dissolves readily in water.
-
Volume Adjustment: Adjust the final volume to 10 mL with cell culture grade water.
-
Sterilization:
-
Aseptically draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Pre-wet the filter by passing a small amount of sterile water through it and discarding the water. This helps to ensure the recovery of the full volume of the antibiotic solution.
-
Filter the this compound solution into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 0.5 mL or 1 mL) in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Quality Control
To ensure the efficacy and safety of the prepared this compound stock solution, the following quality control measures are recommended:
-
Sterility Testing: After preparation, a small sample of the stock solution can be incubated in a general-purpose microbiological growth medium (e.g., Tryptic Soy Broth) to confirm the absence of bacterial and fungal contamination.
-
pH Measurement: The pH of a 4% solution of gentamicin sulfate in water should be between 3.5 and 5.5.
-
Potency and Purity: For critical applications, the potency and purity of the gentamicin can be assessed using methods such as high-performance liquid chromatography (HPLC) or microbiological assays.
-
Endotoxin Testing: For applications involving sensitive cell lines, such as primary cells or stem cells, the stock solution should be tested for endotoxin levels.
Application in Cell Culture
To use the prepared 50 mg/mL this compound stock solution in cell culture, it should be diluted to the final working concentration in the cell culture medium. The recommended working concentration for the prevention of bacterial contamination in eukaryotic cell cultures is 50 µg/mL.
Example Dilution: To prepare 500 mL of cell culture medium containing 50 µg/mL of this compound:
-
Calculation:
-
Volume of medium = 500 mL
-
Desired final concentration = 50 µg/mL
-
Stock solution concentration = 50 mg/mL = 50,000 µg/mL
-
Volume of stock solution needed = (500 mL * 50 µg/mL) / 50,000 µg/mL = 0.5 mL
-
-
Procedure: Aseptically add 0.5 mL of the 50 mg/mL sterile this compound stock solution to 500 mL of sterile cell culture medium. Mix gently by swirling.
Troubleshooting and Considerations
-
Cytotoxicity: While generally safe, high concentrations of gentamicin can be toxic to some cell lines. If cytotoxicity is suspected, a dose-response experiment should be performed to determine the optimal non-toxic concentration for the specific cell line.
-
Masked Contamination: The routine use of antibiotics can sometimes mask low-level or antibiotic-resistant contamination, including mycoplasma. Good aseptic technique remains the most critical factor in preventing contamination.
-
Inactivation: Gentamicin stability can be affected by the presence of other components in the culture medium. It is stable for at least 5 days at 37°C.
Conclusion
The preparation of a sterile this compound stock solution is a straightforward and essential procedure for maintaining aseptic conditions in cell culture. By following this detailed protocol and adhering to good laboratory practices, researchers can effectively prevent bacterial contamination and ensure the integrity of their experimental results.
References
Application Notes and Protocols for the Use of Gentamicin C in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin C, an aminoglycoside antibiotic, is a widely utilized supplement in cell culture media to prevent bacterial contamination. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately bacterial cell death.[1] While highly effective against a broad spectrum of gram-negative and some gram-positive bacteria, it is crucial for researchers to understand the appropriate working concentrations and potential effects of this compound on mammalian cells to ensure experimental accuracy and reproducibility. These application notes provide detailed information on recommended working concentrations, cytotoxicity, and the cellular pathways affected by this compound in various cell lines.
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental requirements. While a general concentration of 50 µg/mL is often recommended for routine cell culture, certain applications or cell lines may necessitate adjustments.[1][2]
Table 1: Recommended Working Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Recommended Concentration (µg/mL) | Notes |
| General Eukaryotic Cell Culture | Routine Contamination Prevention | 50[1][2] | A commonly used starting concentration for many cell lines. |
| HeLa (Human cervical cancer) | Routine Culture | 50 | Used in complete medium for routine maintenance. |
| Post-infection Selection | 100 - 200 | Higher concentrations are used for short periods to eliminate extracellular bacteria. | |
| HEK293 (Human embryonic kidney) | Routine Culture | 50 - 100 | A general recommendation; empirical testing is advised. |
| Transfection/Selection | up to 600 | Concentration can be significantly higher for selection of resistant cells, but cytotoxicity should be monitored. | |
| CHO (Chinese hamster ovary) | Routine Culture | 50 - 100 | A general recommendation from suppliers. |
| Vero (Monkey kidney epithelial) | Routine Culture | 50 | A commonly used concentration. |
| Primary Cells | Routine Contamination Prevention | 25 - 50 | Primary cells can be more sensitive; starting with a lower concentration is recommended. |
Cytotoxicity of this compound
While generally considered safe at recommended concentrations, this compound can exhibit cytotoxic effects at higher concentrations or with prolonged exposure. The sensitivity to this compound varies between cell lines.
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Concentration (µg/mL) | Observed Effect | Reference |
| Vero | 500 | 89.21% viability | |
| 1000 | 79.54% viability | ||
| 2000 | 34.59% viability (significant decrease) | ||
| HEK293 | ~93.6 (200 µM) | Significant increase in cell death in cells expressing the calcium-sensing receptor. | |
| UB/Oc-2 (Mouse cochlear cells) | ~58.5 (125 µM) | Concentration-dependent inhibition of cell viability. | |
| ~365.5 (750 µM) | Approximately 53% cell viability. | ||
| MCF-12A, MCF-7, MDA-MB-231 (Human mammary) | 50 | Increased mitochondrial superoxide and DNA oxidative damage. | |
| HEI-OC1 (Mouse auditory cells) | ~9360 (20 mM) | Significant reduction in cell viability and induction of ferroptosis. |
Cellular Mechanisms and Signaling Pathways Affected by this compound
Beyond its antibacterial properties, this compound can influence various cellular processes in mammalian cells, particularly at concentrations at or above the typical working range.
Induction of Oxidative Stress and Mitochondrial Dysfunction
A primary off-target effect of this compound is the induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This can lead to a cascade of cellular events, including:
-
Increased Mitochondrial Superoxide Production: this compound has been shown to increase the production of superoxide radicals within the mitochondria.
-
DNA Oxidative Damage: The increase in ROS can lead to damage to cellular components, including DNA.
-
Inhibition of Mitochondrial Respiration: At higher concentrations, gentamicin can impair the mitochondrial electron transport chain, leading to decreased cellular respiration.
Apoptosis and Ferroptosis Signaling
This compound-induced cellular stress can trigger programmed cell death pathways, including apoptosis and ferroptosis.
-
Apoptosis: In renal cells and other cell types, gentamicin can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases. In HEK293 cells, this apoptotic effect can be mediated by the calcium-sensing receptor.
-
Ferroptosis: In auditory cells, gentamicin has been shown to induce ferroptosis, an iron-dependent form of regulated cell death, through the p53/SLC7A11/GPX4 signaling pathway.
Interference with Cellular Signaling
This compound can also interfere with specific signaling pathways:
-
Purinergic Signaling: In HeLa cells, gentamicin has been demonstrated to reduce the activity of connexin hemichannels, thereby interfering with purinergic Ca2+ signaling.
-
Protein Trafficking: There is evidence to suggest that gentamicin can affect protein trafficking by interfering with the function of Arf1/2 GTPases.
Below are diagrams illustrating key signaling pathways and experimental workflows related to the use of this compound.
Experimental Protocols
Protocol for Determining the Optimal Working Concentration of this compound (Kill Curve Assay)
It is highly recommended to determine the optimal concentration of this compound for each specific cell line, as sensitivity can vary. This is particularly important when using this compound for the selection of stably transfected cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution (stock solution, e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Trypan blue solution or other viability assay reagents
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate at a density that will allow them to reach approximately 50-70% confluency after 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0, 25, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Treatment: After 24 hours of incubation, aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a control well with no antibiotic.
-
Incubation and Observation: Incubate the plate at 37°C in a humidified CO2 incubator. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Change: Replace the medium with freshly prepared medium containing the respective this compound concentrations every 2-3 days.
-
Determine Cell Viability: After 7-10 days of incubation, determine the percentage of viable cells in each well using a Trypan blue exclusion assay or another suitable viability assay (e.g., MTT, MTS).
-
Analysis: The optimal working concentration for routine use is the lowest concentration that effectively prevents bacterial contamination without significantly affecting cell viability. For selection purposes, the optimal concentration is the lowest concentration that results in complete cell death of the non-transfected parental cell line within the desired timeframe.
Conclusion
This compound is a valuable tool for preventing bacterial contamination in cell culture. However, researchers must be aware of its potential off-target effects on mammalian cells. By using the recommended working concentrations and, when necessary, performing a kill curve assay to determine the optimal concentration for a specific cell line, the risk of cellular artifacts can be minimized. Understanding the potential impact of this compound on cellular signaling pathways, such as those involved in oxidative stress and apoptosis, is crucial for the accurate interpretation of experimental results.
References
Application Notes and Protocols: The Use of Gentamicin in Cell Culture and its In-vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycoplasma contamination is a pervasive issue in cell culture, capable of significantly altering cellular physiology and metabolism, thereby compromising experimental results. While a variety of antibiotics are employed to combat this problem, the use of Gentamicin for mycoplasma prevention is a topic of considerable debate and is generally not recommended . These application notes provide a comprehensive overview of Gentamicin's mechanism of action, its cytotoxic effects on mammalian cells, and the scientific rationale for why it is not a suitable agent for routine mycoplasma prophylaxis in cell culture. Furthermore, this document will briefly touch upon more effective, recommended alternatives for mycoplasma control.
Gentamicin: Mechanism of Action and Spectrum of Activity
Gentamicin is a bactericidal aminoglycoside antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It binds to the 30S subunit of the bacterial ribosome, leading to misreading of the mRNA and the production of non-functional or toxic proteins, ultimately resulting in cell death.[1][2] Its primary efficacy is against gram-negative bacteria, and it exhibits some activity against gram-positive bacteria, particularly when used in synergy with cell wall-active antibiotics like beta-lactams.
However, a critical point for cell culture applications is that mycoplasma lack a cell wall, rendering antibiotics that target cell wall synthesis, such as penicillin, completely ineffective. While Gentamicin's mechanism is not cell wall-dependent, many mycoplasma species have demonstrated a high degree of resistance to it at concentrations typically used in cell culture.
Ineffectiveness of Gentamicin for Mycoplasma Prevention
Multiple sources indicate that Gentamicin is generally ineffective for preventing mycoplasma contamination in cell cultures at standard working concentrations. Research has shown a high incidence of antibiotic resistance in mycoplasma species isolated from infected cell cultures, with a significant percentage demonstrating resistance to Gentamicin. The routine use of antibiotics in cell culture is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains. For these reasons, relying on Gentamicin for mycoplasma prevention is not a reliable or recommended practice.
Cytotoxicity and Cellular Effects of Gentamicin
Beyond its limited efficacy against mycoplasma, Gentamicin can exert significant cytotoxic effects on mammalian cell lines, making its prophylactic use a risk to experimental integrity.
Data on Gentamicin Cytotoxicity
Studies have demonstrated that Gentamicin can induce cytotoxicity in a concentration-dependent manner in various cell lines.
| Cell Line | Gentamicin Concentration | Observed Effect | Reference |
| UB/Oc-2 | 125-1000 µM (for 24h) | Concentration-dependent inhibition of cell viability. | |
| Vero | 500-7500 µg/mL | Significant decrease in cell viability at ≥2000 µg/mL. | |
| MDCK-C11 | 0.1 mM (for 10-30 min) | Increased intracellular Ca2+ levels. | |
| MCF-12A, MCF-7, MDA-MB-231 | 0.05 mg/mL (for 24h) | Increased lactate production and DNA oxidative damage. |
Experimental Protocol: Assessing Gentamicin Cytotoxicity using MTT Assay
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Gentamicin on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Gentamicin sulfate solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Gentamicin Treatment: Prepare a serial dilution of Gentamicin in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the different Gentamicin concentrations. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Recommended Alternatives for Mycoplasma Control
Given the ineffectiveness and potential for cellular damage, Gentamicin is not a recommended agent for mycoplasma prevention. The scientific community advises the use of antibiotics that have demonstrated high efficacy against mycoplasma, such as:
-
Macrolides: (e.g., Tiamulin)
-
Tetracyclines: (e.g., Minocycline, Doxycycline)
-
Quinolones: (e.g., Ciprofloxacin)
Combination therapies, such as the alternating use of a macrolide and a tetracycline (e.g., BM-Cyclin), can be effective for eradicating existing infections. However, the best practice for mycoplasma control is not prophylactic antibiotic use, but rather the implementation of rigorous aseptic techniques, regular testing of cell cultures, and quarantine of new cell lines.
Visualizing Gentamicin's Mechanism and Experimental Workflow
Mechanism of Action of Gentamicin
Caption: Mechanism of Gentamicin action on bacterial protein synthesis.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing Gentamicin cytotoxicity via MTT assay.
Conclusion and Recommendations
The available scientific evidence strongly indicates that Gentamicin is not a suitable antibiotic for the prevention of mycoplasma contamination in cell culture . Its ineffectiveness against many mycoplasma strains, coupled with its potential for cytotoxicity and interference with cellular metabolism, outweighs any potential benefits.
For robust and reliable research, it is recommended to:
-
Avoid the routine use of Gentamicin for mycoplasma prophylaxis.
-
Implement strict aseptic techniques and good cell culture practices.
-
Routinely test all cell cultures for mycoplasma contamination using reliable methods such as PCR or indirect DNA staining.
-
If contamination occurs, use recommended and effective anti-mycoplasma agents such as those from the macrolide, tetracycline, or quinolone classes.
-
Always quarantine and test new cell lines before introducing them into the general cell culture laboratory.
References
Protocol for Selecting Transfected Cells with Gentamicin (G418)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Gentamicin, commercially known as G418 or Geneticin, is an aminoglycoside antibiotic used for the selection of prokaryotic and eukaryotic cells that have been successfully transfected with a vector containing the neomycin resistance gene (neo).[1][2] This gene confers resistance to G418 by encoding an aminoglycoside 3'-phosphotransferase (APH), an enzyme that inactivates G418 through phosphorylation, thereby preventing it from inhibiting protein synthesis.[1][3][4] Non-transfected cells, lacking the neo gene, are unable to survive in a culture medium containing G418. This selection process is a cornerstone for generating stable cell lines crucial for various research and biopharmaceutical applications.
Principle of G418 Selection
The mechanism of G418-mediated cell selection hinges on its ability to disrupt protein synthesis in both prokaryotic and eukaryotic cells by inhibiting the elongation step. The neo gene product, APH, specifically modifies G418, rendering it incapable of binding to ribosomes. Consequently, only cells expressing the neo gene can proliferate in the presence of G418, leading to the isolation of a stable transfectant population. The efficacy of selection is dependent on the optimal concentration of G418, which varies among cell lines and must be determined empirically through a kill curve analysis.
Key Considerations Before Starting
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to G418. Therefore, it is imperative to determine the optimal G418 concentration for each cell line experimentally.
-
G418 Potency: The activity of G418 can differ between lots. It is recommended to perform a new kill curve for each new batch of the antibiotic.
-
Cell Health and Density: The selection process is most effective on actively dividing cells. Ensure cells are healthy and plated at an appropriate density (typically 20-25% confluency) to avoid experimental artifacts.
-
Post-Transfection Recovery: Allow cells to recover and express the resistance gene for 24 to 72 hours post-transfection before initiating G418 selection.
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
This protocol is essential to identify the minimum concentration of G418 that effectively kills non-transfected cells within a 7 to 14-day period.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL in water or PBS, sterile-filtered)
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 0.8-3.0 x 10^5 cells/mL for adherent cells). Include a "no-cell" control well for background measurements.
-
G418 Dilution Series: The following day, prepare a series of G418 concentrations in fresh culture medium. A common starting range is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitoring and Medium Change: Observe the cells daily for signs of cytotoxicity. Replace the selective medium every 2-3 days.
-
Viability Assessment: After 7-14 days, determine the percentage of viable cells in each G418 concentration compared to the untreated control. This can be done by visual inspection, trypan blue exclusion assay, or a metabolic assay (e.g., MTT).
-
Optimal Concentration Selection: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe (typically 7-10 days).
Protocol 2: Selection of Stably Transfected Cells
Materials:
-
Transfected and non-transfected (control) cells
-
Complete cell culture medium
-
G418 stock solution
-
Culture plates/flasks
Procedure:
-
Post-Transfection Culture: After transfection, allow the cells to grow in non-selective medium for 24-72 hours to allow for the expression of the neomycin resistance gene.
-
Initiation of Selection: Subculture the cells at a low density (e.g., 1:10 or 1:20 dilution) into fresh medium containing the predetermined optimal concentration of G418. It is crucial that cells are not more than 25% confluent.
-
Selection Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic concentration.
-
Monitoring Selection: Observe the cultures regularly. A significant amount of cell death should occur in the first few days. Non-transfected control cells should be completely eliminated within 7-10 days.
-
Colony Formation: Resistant cells will start to form visible colonies (foci) within 1 to 3 weeks.
-
Isolation of Resistant Clones (Optional but Recommended):
-
Once colonies are well-established, they can be individually picked using cloning cylinders or by scraping with a pipette tip.
-
Transfer each clone to a separate well of a 24-well or 96-well plate.
-
Expand each clone in selective medium.
-
-
Expansion of Stable Population: The pooled resistant clones or individual expanded clones can be further cultured and expanded. It is advisable to maintain a lower concentration of G418 (e.g., 200 µg/mL) in the culture medium for long-term maintenance.
Data Presentation
Table 1: Example G418 Kill Curve Data for a Hypothetical Cell Line
| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 |
| 100 | 85 | 60 | 40 | 20 |
| 200 | 70 | 40 | 15 | 5 |
| 400 | 50 | 10 | 0 | 0 |
| 600 | 30 | 0 | 0 | 0 |
| 800 | 10 | 0 | 0 | 0 |
Based on this hypothetical data, a G418 concentration of 400 µg/mL would be chosen for selection, as it effectively eliminates all non-transfected cells by day 10.
Table 2: Recommended G418 Concentrations for Various Cell Lines
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| CHO | 700 | Not specified |
| HeLa | 400 - 500 | 200 |
| HT1080 | 250 | Not specified |
| HEK293 | 500 | Not specified |
| Jurkat | 750 | Not specified |
| MCF-7 | 800 | Not specified |
| PC3 | 1000 | Not specified |
Note: These concentrations are approximate and should be optimized for your specific cell line and culture conditions.
Visualizations
Caption: Mechanism of G418 action and resistance.
Caption: Workflow for generating a stable cell line.
References
Application Note: Quantification of Gentamicin C Components by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a complex mixture of structurally related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b.[1][2][3] These components differ in their methylation patterns, which can influence their pharmacokinetic and toxicological properties. Accurate quantification of the individual Gentamicin C components is crucial for therapeutic drug monitoring (TDM), ensuring efficacy while minimizing the risk of nephrotoxicity and ototoxicity, and for quality control in pharmaceutical manufacturing.[4] This application note provides a detailed protocol for the simultaneous quantification of this compound components in biological matrices and pharmaceutical formulations using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The inherent properties of gentamicin, such as high polarity and lack of a significant UV chromophore, make chromatographic analysis challenging. LC-MS/MS offers a highly specific and sensitive solution, overcoming the limitations of other analytical techniques. This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics.
Experimental Workflow
The overall experimental workflow for the quantification of this compound components is depicted below.
References
- 1. Liquid chromatography-tandem mass spectrometry method for quantification of gentamicin and its individual congeners in serum and comparison results with two immunoanalytical methods (fluorescence polarization immunoassay and chemiluminiscent microparticle immunoassay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An LC-MS/MS based candidate reference method for the quantification of total gentamicin in human serum and plasma using NMR characterized calibrator material - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gentamicin C in Primary Cell Culture: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic widely employed in cell culture to prevent bacterial contamination.[1] The commercially available solution, often referred to as Gentamicin, is typically a mixture of several related compounds known as the Gentamicin C complex (C1, C1a, C2, C2a, and C2b).[2] It is effective against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis through binding to the 30S bacterial ribosome subunit.[3][4]
While an effective antimicrobial agent, its use in primary cell culture necessitates careful consideration due to potential off-target cytotoxic effects.[5] Primary cells, being sourced directly from tissue and having a finite lifespan, can be more sensitive than immortalized cell lines. This is particularly true for cells derived from renal and auditory systems, where gentamicin is known to have toxic effects in vivo. These application notes provide a comprehensive guide to using this compound effectively and safely in primary cell culture, balancing contamination control with the preservation of cellular integrity.
Application Notes
Mechanism of Action and Advantages
-
Antimicrobial Action: Gentamicin irreversibly binds to the 30S subunit of bacterial ribosomes, which interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to bacterial cell death.
-
Broad Spectrum: It is effective against a wide variety of common laboratory contaminants, including Pseudomonas, Proteus, and Staphylococcus species.
-
Stability: Gentamicin exhibits greater stability than penicillin-streptomycin combinations, maintaining its activity for longer periods in culture conditions and across a wider pH range. It is stable at 37°C for at least 5 days.
Cytotoxicity and Off-Target Effects
The primary concern when using gentamicin in primary cell culture is its potential for cytotoxicity, which can alter experimental results.
-
Cell-Type Specificity: Primary cells from the kidney and inner ear are particularly vulnerable. Studies have demonstrated that gentamicin can induce apoptosis (programmed cell death) in renal proximal tubule cells and embryonic rat fibroblasts.
-
Mechanism of Toxicity: Gentamicin-induced cytotoxicity is often mediated by the generation of reactive oxygen species (ROS). This oxidative stress can lead to mitochondrial dysfunction, activation of caspase cascades, and ultimately, apoptosis. It can also alter intracellular calcium levels, which can impact cell signaling.
-
Concentration Dependence: Cytotoxic effects are dose-dependent. While standard working concentrations are generally well-tolerated by many cell types, higher concentrations can negatively impact cell proliferation and viability. For example, a dose-dependent cytostatic effect was observed in human osteoblast-like cells at concentrations of 100 µg/mL and higher.
Quantitative Data Summary
The following table summarizes recommended concentrations and reported cytotoxic thresholds for Gentamicin in various cell culture applications.
| Parameter | Concentration Range | Cell Type / Context | Notes |
| Recommended Working Concentration | 50 µg/mL | General Eukaryotic Cell Culture | A standard, widely used concentration for routine contamination prevention. |
| Recommended Working Concentration | 10 - 50 µg/mL | General Cell Culture | A broader recommended range, allowing for optimization based on cell sensitivity. |
| Cytotoxicity Observed | > 100 µg/mL | Human Osteoblast-like Cells | Dose-dependent cytostatic effects were noted at and above this concentration. |
| Cytotoxicity Observed | 100 µg/mL | Human Kidney (HK-2) Cells | This concentration induced injury in this proximal tubular cell line. |
| Apoptosis Induction | Low mM concentrations | Renal (LLC-PK1) Cells | Gentamicin induces apoptosis in a dose- and time-dependent manner. |
| Cell Viability Decrease | > 500 µg/mL | Vero (Monkey Kidney) Cells | Significant decreases in viability were observed at concentrations of 2000 µg/mL and higher. |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration
This protocol describes a dose-response experiment to determine the maximum non-cytotoxic concentration of Gentamicin for a specific primary cell line.
1. Objective: To identify the highest concentration of Gentamicin that does not significantly affect cell viability or proliferation.
2. Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Gentamicin solution (e.g., 10 mg/mL or 50 mg/mL stock)
-
Sterile 96-well, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or similar)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
3. Procedure:
-
Cell Seeding: Trypsinize and count primary cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare Gentamicin Dilutions: Prepare a 2X serial dilution series of Gentamicin in complete culture medium. A suggested starting range is 800 µg/mL down to 12.5 µg/mL (this will result in final concentrations of 400 µg/mL to 6.25 µg/mL). Include a "no Gentamicin" control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Gentamicin dilutions to triplicate wells for each concentration.
-
Incubation: Incubate the plate for a period relevant to your typical experimental timeline (e.g., 48 or 72 hours).
-
Viability Assessment: 4 hours prior to the end of the incubation, add the viability reagent (e.g., 10 µL of MTT solution) to each well. Incubate for the remaining 4 hours.
-
Readout: Solubilize the formazan crystals (if using MTT) and read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values of the treated wells to the "no Gentamicin" control wells to calculate the percent viability. Plot percent viability against Gentamicin concentration to determine the highest concentration that does not cause a significant drop in viability.
Protocol 2: Routine Use for Contamination Control
1. Objective: To use a predetermined safe concentration of Gentamicin to prevent bacterial contamination during routine cell culture.
2. Materials:
-
Complete cell culture medium
-
Gentamicin stock solution
-
Sterile serological pipettes
3. Procedure:
-
Determine Required Volume: Calculate the volume of Gentamicin stock solution needed to reach the desired final concentration (determined in Protocol 1, typically 50 µg/mL) in your bottle of cell culture medium.
-
Example: To make a 500 mL bottle of medium with a final concentration of 50 µg/mL using a 10 mg/mL stock:
-
(50 µg/mL) * (500 mL) = 25,000 µg = 25 mg total Gentamicin needed.
-
(25 mg) / (10 mg/mL) = 2.5 mL of stock solution.
-
-
-
Supplement Medium: Aseptically add the calculated volume of Gentamicin stock solution to the bottle of complete culture medium.
-
Mix and Store: Mix the medium thoroughly by gentle inversion. Label the bottle clearly to indicate that it has been supplemented with Gentamicin and note the final concentration. Store the supplemented medium at 2-8°C.
-
Application: Use the Gentamicin-supplemented medium for all subsequent media changes for your primary cell cultures.
Visualized Workflows and Pathways
Caption: A workflow diagram for determining the optimal Gentamicin concentration.
Caption: Key steps in the Gentamicin-induced apoptosis signaling pathway.
Caption: A decision-making framework for the application of Gentamicin.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Gentamicin C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Gentamicin C components (C1, C1a, C2, C2a, and C2b) using High-Performance Liquid Chromatography (HPLC). Gentamicin, a potent aminoglycoside antibiotic, is a complex mixture of structurally related compounds. Accurate separation and quantification of these components are critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.
Introduction
Gentamicin is widely used to treat serious bacterial infections. However, its therapeutic window is narrow, and it is associated with potential nephrotoxicity and ototoxicity. The major components of the this compound complex—C1, C1a, C2, C2a, and C2b—exhibit different biological activities and toxicological profiles. Therefore, a robust analytical method to separate and quantify these individual components is essential. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity. Various HPLC methods have been developed, including reversed-phase chromatography with ion-pairing agents, hydrophilic interaction liquid chromatography (HILIC), and methods employing pre- or post-column derivatization to enhance detection.
Data Presentation: Comparison of HPLC Methods
The following table summarizes quantitative data from different HPLC methods for the separation of this compound components, providing a comparative overview of their performance.
| Method | Column | Mobile Phase | Detection | Retention Time (min) | Resolution | Reference |
| Ion-Pair Reversed-Phase HPLC with Charged Aerosol Detection (CAD) | Acclaim™ RSLC PA2 | A: 95:5 Water:Acetonitrile with 250 µL HFBA/LB: 95:5 Water:Acetonitrile with 3.0 mL TFA/L | CAD | C1a: ~4.5C2: ~5.0C2b: ~5.2C2a: ~5.8C1: ~6.5 | Resolution between C2 and C2b was best at 15 °C.[1] | [1] |
| Ion-Pair Reversed-Phase HPLC with Mass Spectrometry (MS) | ACQUITY UPLC H-Class System with ACQUITY QDa Mass Detector | Gradient Elution (details proprietary) | MS (SIR mode) | All 5 major components separated within 35 minutes.[2] | Not specified | [2] |
| Reversed-Phase HPLC with Pre-column Derivatization (o-phthalaldehyde) and UV Detection | Hypersil O.D.S. | Not specified | UV | Four major components (C1, C1a, C2, C2a) were resolved. | Not specified | |
| Reversed-Phase HPLC with Post-column Derivatization (o-phthalaldehyde) and Fluorescence Detection | CM-Sephadex column for extraction, RP column for separation | Not specified | Fluorescence | Not specified | Not specified | |
| Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) | Atlantis™ Premier BEH™ Z-HILIC | Not specified | MS (ACQUITY™ QDa™) | Provides excellent separation and retention of highly polar aminoglycosides. | Not specified | |
| Isocratic Ion-Exchange Chromatography with Post-column Derivatization | Strong cation exchanger | Not specified | Not specified | Separation of C1, C1a, C2, C2a, and C2b components. | Not specified |
Experimental Protocols
Method 1: Ion-Pair Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method provides a direct detection approach without the need for derivatization.
1. Materials and Reagents:
-
Gentamicin Sulfate reference standard
-
Deionized (DI) water
-
Acetonitrile (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
Trifluoroacetic acid (TFA)
2. Standard and Sample Preparation:
-
Standard Stock Solution (5.0 mg/mL): Accurately weigh about 15-20 mg of Gentamicin Sulfate standard into a glass vial. Dry for 1 hour at 113 °C. After cooling, reweigh to determine the exact mass. Add the appropriate volume of DI water to achieve a 5.0 mg/mL concentration.
-
Aqueous Samples: Dilute samples by a factor of 50 in DI water.
-
Ointments and Creams: Weigh approximately 100 mg of the sample into a microcentrifuge tube, add a suitable solvent to dissolve, and centrifuge to separate excipients. Dilute the supernatant as needed.
3. HPLC Conditions:
-
Column: Acclaim™ RSLC PA2
-
Mobile Phase A: 950 mL DI water + 50 mL acetonitrile + 250 µL HFBA
-
Mobile Phase B: 950 mL DI water + 50 mL acetonitrile + 3.0 mL TFA
-
Gradient: A suitable gradient program should be developed to optimize the separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: 15 °C (to improve resolution between C2 and C2b)
-
Detector: Charged Aerosol Detector (CAD)
4. Data Analysis:
-
Identify peaks based on the retention times of the this compound components.
-
Quantify each component by integrating the peak area.
Method 2: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection
This method enhances the detectability of Gentamicin components, which lack a strong UV chromophore.
1. Materials and Reagents:
-
Gentamicin Sulfate reference standard
-
Isopropyl alcohol
-
o-phthalaldehyde (OPA) reagent
-
Mobile phase components as required for the specific C18 column used.
2. Derivatization Procedure:
-
Prepare solutions of Gentamicin Sulfate in water at various concentrations (e.g., 0.2 to 20 mg/mL).
-
In a volumetric flask, mix 10 mL of the Gentamicin solution with 5 mL of isopropyl alcohol and 4 mL of the o-phthalaldehyde solution.
-
Allow the reaction to proceed under controlled conditions (time and temperature) to ensure complete derivatization.
3. HPLC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Hypersil O.D.S.).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile), often with an ion-pairing agent like sodium 1-heptanesulfonate.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the OPA derivatives (e.g., 330 nm).
4. Data Analysis:
-
Separate and identify the derivatized this compound components based on their retention times.
-
Construct a calibration curve using derivatized standards to quantify the components in the samples.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound components.
This workflow diagram outlines the key stages involved in the analysis, from initial sample preparation to the final data reporting. The process begins with the careful preparation of both the sample and the analytical standards. For methods requiring enhanced detection, a derivatization step is included. The prepared sample is then injected into the HPLC system, where the individual this compound components are separated on a specialized column. Following separation, the components are detected using an appropriate detector. Finally, the resulting chromatogram is processed to identify and quantify each component, leading to a comprehensive analytical report.
References
Protocol for Determining Gentamicin C Susceptibility in Bacteria: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and standardized protocols for determining the susceptibility of bacteria to Gentamicin C. The protocols are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. The methodologies outlined adhere to the latest 2025 guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a crucial aminoglycoside antibiotic used in the treatment of various bacterial infections. Accurate and reproducible susceptibility testing is paramount for effective clinical outcomes and for monitoring the emergence of resistance. This document details three primary methods for determining the Minimum Inhibitory Concentration (MIC) of this compound: Broth Microdilution, Kirby-Bauer Disk Diffusion, and Gradient Diffusion (E-test).
Data Presentation: Interpretive Breakpoints and Quality Control Ranges
The following tables summarize the clinical breakpoints for this compound as specified by CLSI (2025) and EUCAST (2025), and the acceptable quality control ranges for recommended ATCC® reference strains.
Table 1: CLSI and EUCAST Clinical Breakpoints for this compound
| Organism/Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Issuing Body |
| Enterobacterales | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 | CLSI |
| Disk Diffusion (10 µg disk, mm) | ≥ 18 | 15-17 | ≤ 14 | CLSI | |
| MIC (mg/L) | ≤ 2 | 4 | > 4 | EUCAST | |
| Disk Diffusion (10 µg disk, mm) | ≥ 18 | 15-17 | < 15 | EUCAST | |
| Pseudomonas aeruginosa | MIC (µg/mL) | Breakpoints not defined | Breakpoints not defined | Breakpoints not defined | CLSI |
| Disk Diffusion (10 µg disk, mm) | Breakpoints not defined | Breakpoints not defined | Breakpoints not defined | CLSI | |
| MIC (mg/L) | ≤ 4 | - | > 4 | EUCAST | |
| Disk Diffusion (10 µg disk, mm) | ≥ 18 | - | < 18 | EUCAST | |
| Staphylococcus aureus | MIC (mg/L) | ≤ 1 | - | > 1 | EUCAST |
| Disk Diffusion (10 µg disk, mm) | ≥ 18 | - | < 18 | EUCAST | |
| Enterococcus spp. | High-Level Resistance Screening | - | - | Growth at high concentration | CLSI & EUCAST |
Table 2: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | CLSI 2025 QC Range | EUCAST 2025 QC Range |
| Escherichia coli ATCC® 25922 | MIC (µg/mL) | 0.25 - 1 | 0.25 - 1 |
| Disk Diffusion (10 µg disk, mm) | 19 - 26 | 19 - 25 | |
| Staphylococcus aureus ATCC® 29213 | MIC (µg/mL) | 0.12 - 1 | 0.12 - 1 |
| Pseudomonas aeruginosa ATCC® 27853 | MIC (µg/mL) | 0.5 - 2 | 0.5 - 4 |
| Disk Diffusion (10 µg disk, mm) | 16 - 21 | 17 - 23 | |
| Enterococcus faecalis ATCC® 29212 | MIC (µg/mL) | 4 - 16 | 4 - 16 |
Experimental Protocols
Broth Microdilution Method
This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.
Materials:
-
This compound powder, analytical grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline or CAMHB)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. Further dilutions will be made from this stock.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).
-
Column 11 serves as the positive control (no antibiotic) and column 12 as the negative control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses bacterial susceptibility based on the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application: Aseptically apply a this compound (10 µg) disk to the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). Interpret the result as Susceptible, Intermediate, or Resistant based on the breakpoints provided in Table 1.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gentamicin C Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues encountered during experiments involving Gentamicin C toxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in cell lines?
A1: this compound induces cytotoxicity primarily through the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.[1][2][3] Gentamicin can form complexes with iron, which catalyze the formation of ROS.[4][5] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. Ultimately, this can trigger the intrinsic pathway of apoptosis, involving the release of cytochrome c from the mitochondria and the activation of caspases.
Q2: My cells look stressed and are detaching after this compound treatment. What is happening?
A2: Cell detachment and morphological changes are common signs of this compound-induced cytotoxicity. These visual cues often indicate that the cells are undergoing apoptosis or necrosis. Apoptosis is a programmed cell death characterized by cell shrinkage, nuclear condensation, and formation of apoptotic bodies. At higher concentrations, this compound can lead to necrosis, a form of cell death resulting from acute cellular injury. It is recommended to perform a cell viability assay to quantify the extent of cell death.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The working concentration of this compound can vary significantly depending on the cell line and the experimental goal (e.g., antibiotic selection vs. toxicity study). For routine cell culture to prevent bacterial contamination, a concentration of 50 µg/mL is commonly recommended for eukaryotic cells. However, for toxicity studies, a dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Concentrations used in published toxicity studies range from micromolar (µM) to millimolar (mM) levels.
Q4: How can I measure this compound-induced cytotoxicity?
A4: Several assays can be used to quantify cytotoxicity. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability. Other options include the MTS and XTT assays, which are similar to the MTT assay but produce a soluble formazan product. To specifically measure apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is widely used to detect DNA fragmentation, a hallmark of apoptosis.
Q5: I am not seeing the expected level of toxicity. What are some potential reasons?
A5: Several factors could contribute to lower-than-expected toxicity:
-
Cell Line Resistance: Some cell lines are inherently more resistant to this compound.
-
Incorrect Concentration: Double-check your calculations and the stock solution concentration. Serial dilution errors are common.
-
Incubation Time: The toxic effects of this compound are time-dependent. You may need to increase the incubation period.
-
Cell Density: High cell density can sometimes mask toxic effects. Ensure you are seeding a consistent and appropriate number of cells.
-
Reagent Quality: Ensure your this compound solution is not degraded. It is stable at 37°C for about 5 days.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause: Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to get a uniform cell number in each well.
-
Proper Mixing: When adding this compound, mix gently but thoroughly to ensure even distribution in the culture medium.
-
Plate Layout: Avoid using the outer wells of a 96-well plate as they are more prone to evaporation, leading to "edge effects." Fill these wells with sterile PBS or media.
-
Replicate Wells: Use multiple replicate wells (at least triplicates) for each condition to assess variability and obtain statistically significant results.
Issue 2: Difficulty in Detecting Apoptosis
Possible Cause: The chosen time point for the assay is too early or too late, or the assay is not sensitive enough.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting apoptosis. Apoptosis is a dynamic process, and key events occur within specific time windows.
-
Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine or DNase I for the TUNEL assay) to ensure the assay is working correctly.
-
Negative Control: A negative control (untreated cells) is essential to establish the baseline level of apoptosis in your cell population. For the TUNEL assay, a "no TdT enzyme" control should be included to check for non-specific staining.
-
Alternative Assay: Consider using a complementary apoptosis assay. For example, if you are using the TUNEL assay (which detects a late-stage apoptotic event), you could also use an assay for caspase activation (an earlier event).
Data Presentation
Table 1: Recommended this compound Concentrations for Different Applications
| Application | Cell Type | Recommended Concentration Range | Reference(s) |
| Routine Cell Culture (Contamination Prevention) | Eukaryotic | 50 µg/mL | |
| Routine Cell Culture (Contamination Prevention) | Prokaryotic | 15 µg/mL | |
| Toxicity/Kill Curve Experiments | Various Mammalian | 50 - 1000 µg/mL | |
| In Vitro Cytotoxicity Study (Vero cells) | Mammalian Kidney Epithelial | 500 - 7500 µg/mL | |
| Apoptosis Induction (LLC-PK1 cells) | Porcine Kidney Epithelial | 1 - 3 mM |
Table 2: Overview of Common Cytotoxicity and Apoptosis Assays
| Assay | Principle | Measures | Key Advantages |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Cell Viability, Metabolic Activity | Cost-effective, well-established. |
| MTS/XTT | Reduction of a tetrazolium salt to a soluble formazan product. | Cell Viability, Metabolic Activity | Simpler workflow (no solubilization step). |
| TUNEL | Enzymatic labeling of DNA strand breaks with fluorescently labeled or biotinylated dUTPs. | DNA Fragmentation (late-stage apoptosis) | Can be used for both qualitative (microscopy) and quantitative (flow cytometry) analysis. |
| Caspase Activity | Detection of activated caspases (e.g., caspase-3, -9) using fluorescent substrates or antibodies. | Apoptosis (early to mid-stage) | Provides information about the activation of specific apoptotic pathways. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: TUNEL Assay for Apoptosis Detection (Fluorescent Microscopy)
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips in a multi-well plate. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Suspension Cells: Centrifuge cells, discard the supernatant, and resuspend in 4% paraformaldehyde for fixation.
-
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.
-
Equilibration (Optional): Incubate the sample with Equilibration Buffer for 10 minutes to prime the 3'-OH ends of the DNA.
-
TdT Labeling Reaction: Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions. Add the reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Gentamicin-induced spiral ganglion cell death: apoptosis mediated by ROS and the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of reactive oxygen species on gentamicin-induced mesangial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of quercetin in gentamicin-induced oxidative stress in vitro and in vivo in blood cells. Effect on gentamicin antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of reactive oxygen species following bioactivation of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gentamicin C Selection
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing Gentamicin C concentration for the selection of genetically modified cells.
Frequently Asked Questions (FAQs)
Q1: What is a kill curve and why is it necessary for this compound selection?
A kill curve, or dose-response experiment, is a critical step to determine the optimal concentration of a selection antibiotic.[1][2] It involves exposing a non-transfected parental cell line to a range of antibiotic concentrations to identify the minimum concentration that effectively kills all cells within a specific timeframe, typically 7 to 14 days.[1][2][3] This is essential because different mammalian cell lines exhibit varying sensitivities to antibiotics. Performing a kill curve ensures efficient selection of successfully transfected cells without causing unnecessary toxicity to resistant clones.
Q2: What is the typical concentration range for this compound selection in mammalian cells?
The effective concentration of this compound for selecting mammalian cells can vary significantly depending on the cell type. A broad starting range to test in a kill curve experiment is typically between 50 and 1000 µg/mL. For many cell lines, a working concentration for selection might fall within a narrower range, so it is crucial to determine this empirically for your specific cell line.
Q3: How long does the selection process with this compound usually take?
The selection process duration depends on the cell type and the concentration of this compound used. Typically, most non-resistant cells will die within 7 to 14 days of applying the antibiotic. Slower-growing cell lines may require a longer selection period, potentially up to 15 days.
Q4: Can I use this compound for selection if my plasmid has a neomycin resistance gene (neo)?
Yes, the neomycin resistance gene (neo), which confers resistance to G418 (Geneticin), can also provide resistance to Gentamicin. G418 is an aminoglycoside antibiotic, structurally related to Gentamicin. However, the optimal concentration for selection will differ between G418 and Gentamicin, making a kill curve specific to this compound essential.
Q5: Should I include this compound in the medium when maintaining my stably transfected cell line long-term?
Yes, after establishing a stable cell line, it is advisable to maintain a lower concentration of the selection antibiotic in the culture medium. This maintenance concentration is typically about half of the concentration used for the initial selection and helps to prevent the loss of the integrated gene over time.
Experimental Protocols
Determining Optimal this compound Concentration via Kill Curve Assay
This protocol outlines the steps to establish the minimum effective concentration of this compound required to kill your non-transfected host cell line.
Materials:
-
Healthy, actively dividing culture of the parental cell line.
-
Complete cell culture medium (including serum and supplements).
-
This compound solution.
-
Multi-well tissue culture plates (24-well or 96-well plates are common).
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO2).
Procedure:
-
Cell Plating:
-
Plate your parental cells into a 24-well plate at a density that allows them to reach 30-50% confluency the following day. The exact cell number will depend on the specific cell line's growth rate.
-
Include enough wells to test a range of antibiotic concentrations in triplicate, along with a no-antibiotic control.
-
-
Addition of Antibiotic:
-
The day after plating, replace the growth medium with fresh medium containing varying concentrations of this compound.
-
A recommended starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Ensure the "0 µg/mL" wells serve as your negative control to monitor normal cell growth and health.
-
-
Incubation and Monitoring:
-
Return the plate to the incubator.
-
Visually inspect the cells daily under a microscope, observing for signs of cell death such as detachment, rounding, and lysis.
-
Replace the selective medium every 2 to 4 days with freshly prepared medium containing the corresponding antibiotic concentrations.
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7 to 14 days.
-
The optimal concentration for selection is the lowest concentration of this compound that results in the death of all cells within this timeframe, while the cells in the no-antibiotic control wells remain healthy and continue to proliferate.
-
Cell viability can be more formally assessed using methods like Trypan Blue staining or MTT assays.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Common Selection Antibiotics
| Selection Antibiotic | Product No. | Typical Concentration Range for Mammalian Cells |
| Gentamicin Sulfate | G1264 | 50 – 1000 µg/mL |
| G418 Disulfate Salt | A1720 | 100 – 800 µg/mL |
| Puromycin | P9620 | 0.5 - 10 µg/mL |
| Hygromycin B | H3274 | 200 – 800 µg/mL |
| Blasticidin S | B8887 | 1 - 20 µg/mL |
Note: The optimal concentration is highly cell-line dependent and must be determined experimentally via a kill curve.
Visual Workflow
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Q: All of my cells, including the transfected ones, died after adding this compound.
-
A1: Antibiotic concentration is too high. The concentration determined by the kill curve is the minimum required to kill the parental cell line. If your transfected cells are also dying, the concentration may be too high for even resistant cells to tolerate, or they may not have had enough time to express the resistance protein.
-
A2: Insufficient recovery time post-transfection. Cells require time (typically 24-48 hours) after transfection to express the resistance gene before the antibiotic is applied. Applying the selective agent too early can kill cells before they become resistant.
-
A3: Low transfection efficiency. If very few cells were successfully transfected, it might appear that all cells have died. Verify your transfection efficiency using a reporter gene (e.g., GFP) if possible.
Q: The non-transfected control cells are not dying.
-
A1: Antibiotic concentration is too low. The selected concentration is not potent enough for your specific cell line. You may need to repeat the kill curve with a higher concentration range.
-
A2: Antibiotic has degraded. Ensure your this compound stock solution is stored correctly and has not expired. Some antibiotics are less stable in solution, especially when incubated at 37°C for extended periods. Prepare fresh selective medium for each media change.
-
A3: High cell density. If the cells become too confluent, their sensitivity to the antibiotic can decrease. Ensure you plate cells at a density that does not allow them to become over-confluent during the kill curve assay.
-
A4: Spontaneous resistance. Although rare, some cells may develop spontaneous resistance. This is more likely to be observed if the antibiotic concentration is too low, creating a selective pressure that allows resistant mutants to emerge.
Q: Selection is taking much longer than expected (>3 weeks).
-
A1: Sub-optimal antibiotic concentration. A concentration that is too low will kill cells slowly, prolonging the time it takes to eliminate all non-resistant cells.
-
A2: Slow cell growth. The inherent growth rate of your cell line will directly impact the timeline of the selection process. Slower-growing cells will take longer to form visible colonies.
-
A3: Infrequent media changes. Failing to replenish the selective medium can lead to a decrease in the effective antibiotic concentration due to degradation, slowing down the selection process.
Q: I see many "satellite" colonies around my resistant colonies.
-
Satellite colonies are small clusters of non-resistant cells that can survive in the microenvironment of a resistant colony, where the antibiotic has been locally degraded or inactivated by the resistant cells. This is more common with certain antibiotics. If this occurs, it is crucial to isolate single colonies carefully to ensure you establish a pure monoclonal cell line.
References
Technical Support Center: Degradation of Gentamicin C in Aqueous Solution
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of active pharmaceutical ingredients is paramount. This technical support center provides a comprehensive guide to the degradation products of Gentamicin C in aqueous solutions, offering troubleshooting advice and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by several key factors:
-
pH: this compound is most stable in acidic to neutral pH ranges. It undergoes significant degradation in alkaline conditions.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. For long-term storage, refrigeration is recommended.[1][3]
-
Light: Exposure to ultraviolet (UV) light can lead to the photodegradation of this compound.[2] Solutions should be protected from light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q2: What are the major known degradation products of this compound in aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solution, particularly under oxidative and hydrolytic stress, involves the cleavage of the glycosidic bond, leading to the formation of gentamines . Specifically, Gentamicin C1, C1a, and C2 can degrade to their corresponding gentamines: Gentamine C1, Gentamine C1a, and Gentamine C2. Another potential degradation product that has been identified, often as a process-related impurity but also a potential degradant, is garamine . Under electrochemical degradation, the loss of a pyran moiety has been observed.
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To minimize degradation, it is recommended to:
-
Prepare stock solutions in a slightly acidic buffer (pH 4.5-6.5).
-
Store stock solutions at 2-8°C. For long-term storage, freezing (-20°C or lower) may be considered, but freeze-thaw cycles should be avoided.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use high-purity water and reagents to avoid contaminants that could catalyze degradation.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A4: Unexpected peaks could be due to several reasons:
-
Degradation Products: If your sample has been stored improperly or for an extended period, you may be observing degradation products such as gentamines.
-
Impurities: Gentamicin is a mixture of related components (C1, C1a, C2, C2a, and C2b) and may contain other related substances from the fermentation process, such as Sisomicin.
-
Matrix Effects: Components from your sample matrix (e.g., buffers, salts, biological components) may be co-eluting with your analytes.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
Refer to the troubleshooting guide below for a more detailed approach to identifying and resolving these issues.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Loss of this compound potency over time | - Inappropriate storage temperature. - Incorrect pH of the solution. - Exposure to light. - Oxidative degradation. | - Verify storage conditions (2-8°C). - Measure and adjust the pH of the solution to the optimal range (4.5-6.5). - Store solutions in light-protected containers. - Prepare fresh solutions and consider using an inert gas overlay (e.g., argon or nitrogen) for long-term storage. |
| Appearance of new peaks during HPLC analysis | - Formation of degradation products. - Contamination of the sample or mobile phase. - Column degradation. | - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on a reference standard to identify the retention times of potential degradation products. - Analyze a blank (mobile phase) to check for system contamination. - Use fresh, high-quality solvents for mobile phase preparation. - Check the column performance by injecting a standard and comparing it to previous results. |
| Poor peak shape (tailing, fronting) for this compound components | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state. - Use an ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase to improve peak shape. - Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Column aging. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Equilibrate the column for a sufficient time before analysis. - Replace the column if performance continues to degrade. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions. It is important to note that the percentage of degradation can vary depending on the specific experimental conditions.
| Stress Condition | This compound Component(s) | Degradation (%) | Degradation Product(s) Identified | Reference |
| Acidic Hydrolysis (0.1N HCl) | Gentamicin (unspecified mixture) | >100% increase in "availability" (Note: This result from the source is unusual and may reflect a change in spectroscopic properties rather than an increase in concentration) | Not specified | |
| Alkaline Hydrolysis (0.1N NaOH) | Gentamicin (unspecified mixture) | >1000% increase in "availability" (Note: This result from the source is unusual and may reflect a change in spectroscopic properties rather than an increase in concentration) | Not specified | |
| Thermal (50°C for 30 min) | Gentamicin (unspecified mixture) | 77.91% | Not specified | |
| Photolytic (UV light at 243 nm for 30 min) | Gentamicin (unspecified mixture) | 42.14% | Not specified | |
| Oxidative (on hydroxyapatite surface) | Gentamicin C1, C1a, C2 | Significant | Gentamine C1, Gentamine C1a, Gentamine C2 |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound and its Degradation Products
This protocol provides a general framework for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
1. Sample Preparation:
-
Dissolve the this compound sample in high-purity water or a suitable buffer (e.g., 10 mM ammonium acetate) to a final concentration of 10-100 µg/mL.
-
For forced degradation studies, subject the this compound solution to stress conditions (e.g., adjust pH with HCl or NaOH, heat, expose to UV light, or add hydrogen peroxide). Neutralize the pH if necessary before injection.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic components. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-45 min: Hold at 5% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used.
-
MS Parameters:
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of this compound components and known degradation products. The protonated molecular ions [M+H]⁺ would be monitored.
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound.
Experimental Workflow for Degradation Analysis
Caption: Workflow for this compound degradation analysis.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: Overcoming Bacterial Resistance to Gentamicin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Gentamicin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture is showing resistance to this compound. What are the common mechanisms of resistance?
A1: Bacteria can develop resistance to this compound through several primary mechanisms:
-
Target Site Modification: Gentamicin functions by binding to the 30S ribosomal subunit, which disrupts protein synthesis.[1] Mutations in the genes encoding the 16S rRNA (the rrs gene) or ribosomal proteins (like rpsL) can alter the binding site, reducing the antibiotic's effectiveness.[1]
-
Enzymatic Inactivation: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the gentamicin molecule, rendering it inactive.[1][2] These enzymes include:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.[1]
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide group.
-
-
Reduced Permeability and Efflux Pumps: Changes in the bacterial cell membrane, such as mutations or downregulation of porins (e.g., OmpF in E. coli), can limit gentamicin's entry into the cell. Additionally, bacteria can actively pump the antibiotic out of the cell using efflux pumps, such as the AcrAB-TolC system in E. coli.
-
Biofilm Formation: Bacteria within a biofilm are protected by an extracellular matrix that can prevent gentamicin from reaching the cells.
Q2: How can I confirm that my bacterial strain is resistant to this compound?
A2: You can confirm resistance using standard antimicrobial susceptibility testing (AST) methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth. Common methods include:
-
Kirby-Bauer Disk Diffusion Method: Paper discs containing a known amount of gentamicin are placed on an agar plate inoculated with the bacteria. The diameter of the zone of inhibition around the disc indicates susceptibility or resistance.
-
Broth Microdilution Method: This is considered the gold standard and involves preparing a series of dilutions of gentamicin in a liquid growth medium in a microtiter plate, followed by inoculation with the bacteria. The MIC is the lowest concentration where no growth is observed.
-
E-test: This method uses a plastic strip with a predefined gradient of gentamicin concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.
Q3: What are some initial troubleshooting steps if I observe unexpected resistance to this compound in my experiment?
A3: If you encounter unexpected resistance, consider the following:
-
Verify the Gentamicin Stock: Ensure your gentamicin stock solution is not degraded. Improper storage (e.g., exposure to light, incorrect temperature, multiple freeze-thaw cycles) can lead to a loss of potency. Prepare a fresh stock and repeat the experiment.
-
Check the Bacterial Strain: Confirm the identity and purity of your bacterial strain. Contamination with a resistant organism can lead to misleading results. Also, different strains of the same species can have varying susceptibilities to gentamicin.
-
Optimize Experimental Conditions:
-
Cell Density: For in vitro assays, excessively high bacterial cell density can lead to increased resistance.
-
Growth Medium: Ensure you are using the appropriate medium for your bacterial strain and the susceptibility testing method (e.g., Mueller-Hinton agar for the Kirby-Bauer test).
-
Incubation Time and Temperature: Follow standardized protocols for incubation to ensure accurate results.
-
Troubleshooting Guides
Guide 1: Overcoming Resistance Through Combination Therapy
One of the most effective strategies to combat gentamicin resistance is to use it in combination with other antimicrobial agents. This approach can have a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects.
Common Combination Strategies:
| Combination Agent | Mechanism of Synergy | Target Organisms (Examples) |
| β-Lactam Antibiotics (e.g., Penicillin, Ampicillin) | β-lactams disrupt the bacterial cell wall, which facilitates the entry of gentamicin into the cell to reach its ribosomal target. | Gram-positive bacteria (e.g., Enterococcus faecalis), Gram-negative bacteria. |
| Macrolides (e.g., Azithromycin) | Gentamicin can inhibit translation, which may enhance the killing effect of azithromycin on both planktonic and biofilm cells. | Pseudomonas aeruginosa |
| Polymyxins | Polymyxins disrupt the outer membrane of Gram-negative bacteria, increasing their permeability to other antibiotics like aminoglycosides. | Polymyxin-sensitive and resistant Pseudomonas aeruginosa. |
| Novel Adjuvants (e.g., Silver Selenide Nanoparticles) | Nanoparticles can disrupt the bacterial membrane, increase oxidative stress, and inhibit biofilm formation, thereby potentiating the effect of gentamicin. | Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) pathogens. |
| Metabolites (e.g., Glutamine) | Exogenous glutamine can create a metabolic environment that restores the bactericidal efficacy of gentamicin against resistant strains. | Gentamicin-resistant Escherichia coli. |
Guide 2: Addressing Resistance Mediated by Efflux Pumps
Efflux pumps actively remove gentamicin from the bacterial cell, reducing its intracellular concentration.
Experimental Approaches to Investigate and Overcome Efflux Pump-Mediated Resistance:
-
Identify the Presence of Efflux Pumps: Use molecular techniques like PCR to detect genes encoding known efflux pumps (e.g., acrAB in E. coli).
-
Use Efflux Pump Inhibitors (EPIs): EPIs are compounds that block the activity of efflux pumps. By adding an EPI to your experiment, you can determine if efflux is contributing to the observed resistance. A decrease in the MIC of gentamicin in the presence of an EPI suggests the involvement of efflux pumps.
-
Combination Therapy: Some antibiotics can also inhibit efflux pumps, providing a synergistic effect when used with gentamicin.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard method for determining the MIC of gentamicin.
Materials:
-
Sterile 96-well microtiter plates
-
Gentamicin stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)
-
Sterile tubes for serial dilutions
-
Micropipettes and sterile tips
Procedure:
-
Prepare Gentamicin Dilutions:
-
Perform a two-fold serial dilution of the gentamicin stock solution in MHB to create a range of concentrations.
-
Add 50 µL of each dilution to the wells of the microtiter plate.
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial suspension in MHB.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without gentamicin.
-
Negative Control: A well containing only MHB.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of gentamicin that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of gentamicin in combination with another antimicrobial agent.
Materials:
-
Same materials as for the broth microdilution assay, plus a second antimicrobial agent.
Procedure:
-
Prepare Dilutions:
-
Prepare serial dilutions of gentamicin along the rows of a 96-well plate.
-
Prepare serial dilutions of the second antimicrobial agent along the columns of the plate.
-
-
Inoculation:
-
Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.
-
-
Incubation and Reading:
-
Incubate and read the results as for the MIC assay.
-
-
Data Analysis:
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC Index = FIC of Gentamicin + FIC of Second Agent
-
FIC = MIC of the agent in combination / MIC of the agent alone
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent effect
-
FIC Index > 4.0: Antagonism
-
-
Visualizations
Caption: Mechanism of Gentamicin action and bacterial resistance pathways.
References
Technical Support Center: Cell Line Sensitivity to Gentamicin C Components
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line sensitivity to the different components of Gentamicin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its major components?
This compound is a widely used aminoglycoside antibiotic. It is not a single compound but a mixture of several related components. The five major components are Gentamicin C1, Gentamicin C1a, Gentamicin C2, Gentamicin C2a, and Gentamicin C2b. The exact composition of commercial gentamicin formulations can vary.
Q2: Do the different this compound components have the same level of effectiveness against bacteria?
Generally, the major this compound components exhibit comparable broad-spectrum antibacterial activity against susceptible bacterial strains.[1] However, variations in potency have been observed against bacteria that harbor specific aminoglycoside-modifying enzymes.
Q3: Why is it important to study the effects of individual this compound components on mammalian cells?
While the antibacterial efficacy of the components is similar, their toxic effects on mammalian cells, particularly kidney (nephrotoxicity) and inner ear (ototoxicity) cells, can differ significantly.[1][2] Understanding the specific toxicity of each component is crucial for developing safer antibiotic formulations and for accurately interpreting experimental results. For instance, research has shown that Gentamicin C2 is among the most ototoxic and nephrotoxic components, while Gentamicin C2b is significantly less toxic.
Q4: Which cell lines are commonly used to study Gentamicin-induced toxicity?
For nephrotoxicity studies, the human kidney proximal tubular epithelial cell line HK-2 is frequently used. For ototoxicity research, immortalized mouse auditory cell lines such as HEI-OC1 and UB/OC-2 are common models.[2][3]
Q5: What are the primary mechanisms of Gentamicin-induced cell toxicity?
Gentamicin-induced toxicity is multifactorial. A key event is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress. This oxidative stress can then trigger downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and caspase-dependent apoptosis, ultimately leading to cell death.
Troubleshooting Guides
Problem: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent Gentamicin Composition. Commercial gentamicin is a mixture, and the relative abundance of its components can vary between lots and manufacturers.
-
Solution: If possible, use purified standards of the individual this compound components. If using a commercial mixture, record the lot number and consider having its composition analyzed.
-
-
Possible Cause 2: Cell Culture Conditions. Cell density, passage number, and media composition can all influence sensitivity to toxic compounds.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use the same batch of media and supplements for the duration of an experiment.
-
Problem: Observed cytotoxicity is lower than expected based on published data.
-
Possible Cause 1: Cell Line Resistance. Some cell lines may be inherently more resistant to Gentamicin-induced toxicity.
-
Solution: Verify the identity of your cell line through short tandem repeat (STR) profiling. Compare your results with data from similar cell lines.
-
-
Possible Cause 2: Assay Sensitivity. The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.
-
Solution: Consider using a more sensitive assay. For example, an ATP-based assay like CellTiter-Glo may be more sensitive than an MTT assay for certain cell types. Also, ensure that the incubation time with the compound is sufficient to induce a measurable effect.
-
Problem: Difficulty in detecting apoptosis.
-
Possible Cause: Timing of Assay. Apoptosis is a dynamic process. The peak of apoptotic events may occur at a specific time point after treatment.
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after gentamicin treatment. Assays for caspase activation, such as measuring cleaved caspase-3, can be performed at earlier time points, while assays for DNA fragmentation (e.g., TUNEL) are typically performed at later stages.
-
Quantitative Data on Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of Gentamicin and its components in relevant cell lines. Note that comprehensive data for all components across multiple cell lines is limited in the current literature.
Table 1: Cytotoxicity of Gentamicin in Auditory Cell Lines
| Cell Line | Compound | IC50 (mM) | Assay | Reference |
| HEI-OC1 | Gentamicin | ~2 | MTT | |
| UB/OC-2 | Gentamicin | ~1.25 | MTT |
Table 2: Relative Cytotoxicity of this compound Congeners in Human Kidney (HK-2) Cells
| Gentamicin Congener | Relative Cytotoxicity | Assay | Reference |
| Gentamicin C2 | Most Cytotoxic | CellTiter-Glo | |
| Gentamicin C1a | Intermediate | CellTiter-Glo | |
| Gentamicin C2a | Less Cytotoxic than C2 | CellTiter-Glo |
Data for Gentamicin C1 and C2b in this specific comparative assay were not available in the cited source.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., HK-2, HEI-OC1)
-
Complete cell culture medium
-
This compound components (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the this compound components. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound components
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Loading with DCFDA: Wash the cells with PBS and then incubate them with a working solution of DCFDA (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells gently with PBS to remove any excess probe.
-
Treatment: Add fresh medium or PBS containing the desired concentrations of this compound components to the wells. Include a positive control (e.g., H2O2) and an untreated control.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at various time points to assess the kinetics of ROS production.
-
Analysis: Normalize the fluorescence intensity of the treated samples to that of the untreated control to determine the fold increase in ROS production.
Signaling Pathways and Experimental Workflows
Gentamicin-Induced Cytotoxicity Workflow
Caption: Workflow for evaluating cell line sensitivity to this compound components.
Gentamicin-Induced Apoptotic Signaling Pathway
Caption: Key signaling events in Gentamicin-induced apoptosis.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Gentamicin C Cytotoxicity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the cytotoxic effects of Gentamicin C in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound induces cytotoxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2][3] This process is often initiated by the formation of an iron-gentamicin complex, which catalyzes the production of free radicals.[1][2] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways. Key signaling pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and activation of caspases.
Q2: At what concentration does this compound typically become cytotoxic to mammalian cells in culture?
The cytotoxic concentration of this compound can vary depending on the cell type and the duration of exposure. For eukaryotic cell culture, a general working concentration is around 50 µg/mL. However, cytotoxic effects, including apoptosis, have been observed at concentrations ranging from 1 to 3 mM in cell lines like LLC-PK1 and MDCK after prolonged exposure (up to 4 days). It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are the most effective strategies to reduce this compound cytotoxicity in my experiments?
Several strategies can be employed to mitigate this compound-induced cytotoxicity:
-
Co-administration of Antioxidants: Antioxidants can neutralize the harmful reactive oxygen species (ROS) generated by this compound.
-
Use of Iron Chelators: Since the formation of an iron-gentamicin complex is a key step in ROS production, iron chelators can be effective in reducing toxicity.
-
Inhibition of Apoptotic Pathways: Targeting specific signaling molecules involved in the apoptotic cascade can prevent cell death.
-
Optimizing Experimental Conditions: Adjusting factors like drug concentration and exposure time can minimize cytotoxic effects.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
If you are observing significant cell death, consider the following troubleshooting steps:
1. Optimize this compound Concentration and Exposure Time:
-
Problem: The concentration of this compound may be too high, or the incubation time too long for your specific cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the minimal effective concentration of this compound for your antibacterial needs that exhibits the lowest cytotoxicity.
2. Implement Protective Co-treatments:
-
Problem: this compound is inducing high levels of oxidative stress and apoptosis.
-
Solution: Introduce antioxidants or iron chelators into your experimental setup. The table below summarizes some effective agents and their reported concentrations.
Table 1: Protective Agents Against this compound Cytotoxicity
| Protective Agent | Class | Reported Effective Concentrations | Cell/Animal Model | Reference |
| D-methionine | Antioxidant | Twice-daily injections | Guinea pigs | |
| Vitamin C (Ascorbic Acid) | Antioxidant | 200 mg/L in drinking water and 100 mg/L in perfusate | Rats | |
| Vitamin E | Antioxidant | 100 mg/100 g BW, IM | Rats | |
| N-acetylcysteine (NAC) | Antioxidant | Not specified | Preclinical models | |
| Deferoxamine | Iron Chelator | Not specified | In vitro and in vivo | |
| 2,3-dihydroxybenzoate | Iron Chelator | Not specified | In vitro | |
| Mannitol | Osmotic Diuretic/Antioxidant | Not specified | Primary human kidney cells |
Experimental Protocol: Co-treatment with Antioxidants
This protocol provides a general framework for using antioxidants to mitigate this compound cytotoxicity. Specific concentrations and incubation times should be optimized for your experimental system.
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Before adding this compound, pre-incubate the cells with the chosen antioxidant (e.g., Vitamin C, N-acetylcysteine) for a specific period (e.g., 1-2 hours).
-
Co-treatment: Add this compound to the culture medium at the desired concentration, along with the antioxidant.
-
Incubation: Incubate the cells for the required experimental duration.
-
Cytotoxicity Assessment: Evaluate cell viability and cytotoxicity using standard assays such as MTT, LDH release, or apoptosis assays (e.g., TUNEL, caspase activity).
Issue 2: Understanding and Visualizing the Cytotoxic Pathway
To effectively counteract this compound's toxicity, it's helpful to visualize the underlying molecular mechanisms.
This compound-Induced Apoptotic Signaling Pathway
This compound enters the cell and, through a complex with iron, generates reactive oxygen species (ROS). This leads to mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis. The c-Jun N-terminal kinase (JNK) pathway is also a key player in this process.
Caption: this compound cytotoxicity pathway.
Experimental Workflow for Assessing Protective Agents
A systematic workflow is essential for evaluating the efficacy of potential cytoprotective compounds.
Caption: Workflow for testing protective agents.
Logical Relationship of Protective Strategies
The different strategies to reduce this compound cytotoxicity are interconnected, primarily targeting the initial triggers and downstream effectors of the damage cascade.
Caption: Interplay of protective strategies.
References
- 1. Antioxidants attenuate gentamicin-induced free radical formation in vitro and ototoxicity in vivo: D-methionine is a potential protectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Gentamicin C selection not working
Welcome to the technical support center for Gentamicin C selection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the establishment of stable cell lines using this compound (often used interchangeably with its analogue G418 or Geneticin).
Frequently Asked Questions (FAQs)
Q1: Why are all my cells dying, including the transfected ones?
A1: This is a common issue that can arise from several factors:
-
Incorrect Antibiotic Concentration: The concentration of this compound is critical and highly cell-line dependent.[1] Too high a concentration will kill all cells, including those that have successfully integrated the resistance gene. It is essential to determine the optimal concentration for your specific cell line by performing a kill curve.[2][3]
-
Cell Health and Density: The overall health and density of your cells at the time of selection are crucial. Unhealthy cells are more susceptible to the toxic effects of the antibiotic.[1] Confluent, non-growing cells can also show resistance to antibiotics like G418, so it's recommended that cells be sub-confluent during selection.
-
Delayed Expression of Resistance Gene: It can take 48-72 hours post-transfection for the neomycin resistance gene (neo) to be expressed at a sufficient level to confer resistance. Applying the selection agent too early can lead to the death of successfully transfected cells.
Q2: Why are non-transfected cells surviving the selection process?
A2: If your negative control (non-transfected cells) is not dying, consider the following:
-
Suboptimal Antibiotic Concentration: The this compound concentration may be too low to effectively kill the non-resistant cells. Every new batch of antibiotic should be tested, as potency can vary.
-
Degraded Antibiotic: Improper storage, such as exposure to light, incorrect temperatures, or multiple freeze-thaw cycles, can lead to a loss of antibiotic potency.
-
High Cell Density: Plating cells at too high a density can lead to contact inhibition and reduced metabolic activity, making them less susceptible to the antibiotic. It can also lead to the accumulation of secreted factors that may interfere with the selection process.
-
Cross-Contamination: Ensure your non-transfected control population has not been contaminated with resistant cells.
Q3: My cells initially die off, but then I see the growth of "satellite" colonies. What is happening?
A3: This phenomenon, more commonly described for ampicillin selection in bacteria, can also occur in eukaryotic cell selection. The neo gene product, an aminoglycoside 3'-phosphotransferase, inactivates this compound by phosphorylation. If a resistant cell secretes this enzyme, it can lower the effective antibiotic concentration in the immediate vicinity, allowing non-resistant cells (satellite colonies) to survive. To mitigate this, ensure you are using the optimal antibiotic concentration and refresh the selective medium every 2-3 days.
Q4: How does this compound work, and what confers resistance?
A4: Gentamicin is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunits. In eukaryotic cells, it interferes with the function of 80S ribosomes. Resistance is conferred by the expression of the neomycin resistance gene (neo), which encodes for the enzyme aminoglycoside 3'-phosphotransferase. This enzyme inactivates this compound by phosphorylation, preventing it from binding to the ribosome and disrupting protein synthesis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with your this compound selection.
| Problem | Potential Cause | Recommended Solution |
| All cells die | 1. This compound concentration is too high. | Perform a kill curve to determine the optimal concentration for your cell line. |
| 2. Cells are unhealthy or stressed. | Ensure cells are healthy and in the logarithmic growth phase before starting selection. | |
| 3. Selection started too soon after transfection. | Allow 48-72 hours for the expression of the resistance gene before adding this compound. | |
| No cells die (including control) | 1. This compound concentration is too low. | Perform a kill curve to determine the minimum lethal dose. |
| 2. Inactive antibiotic. | Use a fresh, properly stored stock of this compound. Avoid repeated freeze-thaw cycles. | |
| 3. High cell density. | Plate cells at a lower density (e.g., 25-50% confluency) for selection. | |
| High background of surviving cells | 1. Sub-optimal antibiotic concentration. | Re-evaluate the optimal this compound concentration with a new kill curve. |
| 2. Inconsistent selection pressure. | Refresh the selective medium every 2-3 days to maintain the antibiotic concentration. | |
| 3. Intrinsic resistance of the cell line. | Some cell lines may have a higher intrinsic resistance. A higher concentration of this compound may be required, as determined by a kill curve. | |
| Slow selection process | 1. Low transfection efficiency. | Optimize your transfection protocol to increase the number of resistant cells. |
| 2. Cell type characteristics. | Some cell lines naturally grow slower, and selection can take longer (up to 14 days or more). |
Experimental Protocols
Determining the Optimal this compound Concentration (Kill Curve)
A critical step for successful selection is to determine the minimum concentration of this compound that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).
Materials:
-
Your specific mammalian cell line
-
Complete growth medium
-
This compound stock solution
-
Multi-well plates (24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
Methodology:
-
Cell Plating: Seed your cells in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 20-50% confluency). Incubate for 24 hours to allow cells to attach and resume growth.
-
Antibiotic Dilution Series: Prepare a series of dilutions of this compound in complete growth medium. The concentration range will depend on the cell type but a starting point could be from 100 µg/mL to 1000 µg/mL. Always include a "no antibiotic" control.
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation and Observation: Incubate the cells under their normal growth conditions. Observe the cells daily for signs of toxicity and cell death.
-
Medium Refresh: Replace the antibiotic-containing medium every 2-3 days to maintain selection pressure.
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2-3 days) for up to 14 days. This can be done through visual inspection or by using a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-14 days.
Data Presentation: Recommended this compound (G418) Concentrations for Various Cell Lines
The optimal concentration of G418 is cell-type specific. The following table provides a general reference range. It is always recommended to perform a kill curve for your specific cell line and experimental conditions.
| Cell Line | Organism | Recommended G418 Concentration (µg/mL) |
| Jurkat | Human | 750 |
| MB49 | Mouse | 1000 |
| MCF10A | Human | 1000 |
| MCF-7 | Human | 800 |
| MDA-MB-231 | Human | 1000 |
| Panc-1 | Human | 800 |
| PC3 | Human | 1000 |
| RKO | Human | 500 |
| SW1990 | Human | 500 |
| T47D | Human | 500 |
| THP-1 | Human | 500 |
| ZR-75-1 | Human | 600 |
Note: This data is for reference only and the optimal concentration should be experimentally determined.
Visual Guides
This compound Selection Workflow
Caption: Workflow for establishing a stable cell line using this compound selection.
Mechanism of this compound Action and Resistance
Caption: Action of this compound in sensitive vs. resistant eukaryotic cells.
References
Improving solubility of Gentamicin C for experiments
Welcome to the Technical Support Center for improving the solubility of Gentamicin C in your research experiments. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful preparation of this compound solutions.
Troubleshooting Guide
Encountering issues with dissolving this compound? Consult the following guide for direct solutions to common problems.
Problem 1: Gentamicin Sulfate powder is not dissolving in water.
-
Question: I'm trying to dissolve Gentamicin Sulfate in water, but it's not going into solution easily. What could be wrong?
-
Answer: This is uncommon as Gentamicin Sulfate is generally freely soluble in water.[1][2] Here are a few things to check:
-
Concentration: Extremely high concentrations may take longer to dissolve. Ensure you are within the recommended solubility limits (e.g., up to 50 mg/mL).[3]
-
Water Quality: Use deionized, Milli-Q, or sterile water for injection to avoid impurities that might interfere with solubility.[3]
-
Gentle Agitation: While it dissolves quickly, gentle inversion of the tube or use of a tube rotator is usually sufficient to dissolve the salt.
-
Temperature: While stable at various temperatures, ensure your water is at room temperature. Extreme cold can reduce solubility.
-
Problem 2: Precipitate forms after dissolving this compound.
-
Question: I successfully dissolved the Gentamicin, but now I see a precipitate. Why is this happening?
-
Answer: Precipitate formation after initial dissolution can be caused by a few factors:
-
pH of the Solution: The stability and solubility of Gentamicin are best within a pH range of 4.5 to 7.0. If your solution is outside this range, it may cause the compound to fall out of solution. Check the pH of your final solution. A 4% solution in water should have a pH of 3.5 - 5.5.
-
Contamination: Ensure your glassware and water are free from contaminants that could react with the Gentamicin.
-
Supersaturation: If you created a highly concentrated stock solution, it might be supersaturated and prone to precipitation, especially with temperature fluctuations.
-
Problem 3: Reduced potency of Gentamicin solution over time.
-
Question: My Gentamicin solution seems to be losing its effectiveness in my experiments. Could this be a solubility issue?
-
Answer: While not a direct solubility issue, improper storage of your Gentamicin stock solution can lead to degradation and reduced potency.
-
Storage Temperature: Store sterile, aqueous stock solutions at -20°C for long-term storage (several months) or at 2-8°C for short-term storage.
-
Aliquoting: It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.
-
Light and Air Exposure: Store solutions in airtight containers protected from light to prevent degradation.
-
Problem 4: Difficulty dissolving Gentamicin in organic solvents.
-
Question: I need to use an organic solvent for my experiment, but this compound won't dissolve. What are my options?
-
Answer: Gentamicin Sulfate is known to be practically insoluble in most organic solvents, including ethanol, acetone, and benzene. It is also reported as insoluble in DMSO, especially if the DMSO has absorbed moisture.
-
Alternative Solvents: It is moderately soluble in methanol. However, for most biological experiments, aqueous solutions are standard.
-
Experimental Design: If your experimental design requires an organic solvent, you may need to reconsider the solvent system or find an alternative antibiotic that is soluble in your chosen solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended and most effective solvent for Gentamicin Sulfate is water. Deionized, distilled, or other high-purity water is ideal for preparing stock solutions.
Q2: What is the maximum concentration at which I can dissolve Gentamicin Sulfate in water?
A2: Gentamicin Sulfate is soluble in water at concentrations up to 50 mg/mL. Some sources indicate a water solubility of up to 100 mg/mL.
Q3: Does the solubility differ between the components of the this compound complex (C1, C1a, C2, C2a, C2b)?
Q4: How should I sterilize my Gentamicin stock solution?
A4: After dissolving the Gentamicin Sulfate powder in water, it is recommended to sterilize the solution by filtering it through a 0.2 or 0.22 µm filter. Autoclaving is also possible as Gentamicin solutions are stable in boiling aqueous buffers.
Q5: How should I store my Gentamicin powder and stock solutions?
A5:
-
Powder: The powder is hygroscopic and should be stored in an airtight container. Recommended storage is at -20°C for up to 3 years.
-
Stock Solutions: For long-term storage, sterile stock solutions should be stored in aliquots at -20°C. For short-term use, solutions can be stored at 2-8°C for up to 30 days.
Data Presentation
Table 1: Solubility of Gentamicin Sulfate in Various Solvents
| Solvent | Solubility | Concentration | Reference(s) |
| Water | Freely Soluble | 50-100 mg/mL | |
| Methanol | Moderately Soluble | >25 mg/mL | |
| Ethanol (96%) | Practically Insoluble | - | |
| DMSO | Insoluble | - | |
| Acetone | Insoluble | - | |
| Benzene | Insoluble | - | |
| Chloroform | >25 mg/mL (Gentamicin Base) | - | |
| Pyridine | Soluble | - | |
| Dimethylformamide (DMF) | Soluble | Slightly soluble (1% w/w) | |
| Ether | Slightly Soluble | - |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Gentamicin Sulfate Stock Solution
Materials:
-
Gentamicin Sulfate powder
-
Sterile, deionized or Milli-Q water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Weigh out the desired amount of Gentamicin Sulfate powder (e.g., 500 mg) and transfer it to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).
-
Tightly cap the tube and dissolve the powder by inverting the tube several times until the solution is clear. A tube rotator can also be used.
-
Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL for a 50 mg/mL solution).
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile container.
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Visualizations
References
Technical Support Center: Minimizing Gentamicin C Interference in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize interference caused by Gentamicin C in your laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is Gentamicin and why is it commonly used in cell culture?
A1: Gentamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea.[1][2] It is widely used in research to prevent bacterial contamination in sterile cell cultures due to its high stability, broad activity against most gram-positive and gram-negative bacteria, and its ability to withstand autoclaving.[3]
Q2: How can Gentamicin interfere with experimental assays?
A2: Gentamicin can interfere with assays through several mechanisms:
-
Direct Interaction: It can structurally mimic other molecules, leading to cross-reactivity in immunoassays.[4][5]
-
Matrix Effects: It can alter the physical properties of a sample, such as viscosity or turbidity, which is particularly problematic in turbidimetric assays. High concentrations of paraproteins (like IgM) in a sample can precipitate in the presence of gentamicin, causing high blank readings.
-
Biological Effects: In cell-based assays, gentamicin can have unintended biological consequences. It has been shown to affect cell morphology, inhibit mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and cause DNA damage. These effects can skew experimental data, as the cells are no longer in a healthy, baseline state.
-
Enzyme Inhibition: It can inhibit the activity of enzymes used in certain biochemical assays.
Q3: Which types of assays are most susceptible to Gentamicin interference?
A3: While some studies show no interference in specific clinical chemistry panels, others report significant issues in various assay types. Caution is advised when using gentamicin-containing samples in:
-
Cell-Based Assays: Assays measuring cell viability, metabolism (e.g., lactate production), mitochondrial function, and gene expression are highly susceptible because gentamicin itself can alter these cellular processes.
-
Immunoassays (ELISA, etc.): Cross-reactivity and non-specific binding can lead to false-positive or false-negative results.
-
Turbidimetric Assays: Interference can occur due to the precipitation of sample components like paraproteins.
-
Luciferase-Based Assays: The accuracy of these assays can be affected by components in the sample matrix, such as heparin, which is sometimes used with gentamicin.
-
Gentamicin Protection Assays: This assay intentionally uses gentamicin, but a major caveat is that the antibiotic can slowly penetrate eukaryotic cells, killing the internalized bacteria it is not supposed to affect and leading to an underestimation of bacterial invasion.
Q4: How can I determine if Gentamicin is the cause of interference in my assay?
A4: Suspect interference if you observe the following:
-
Results that are inconsistent with clinical data or other experimental findings.
-
A non-linear response when samples are serially diluted.
-
Significantly different results for the same analyte when measured with different assay methods.
-
A high background signal or unexpected results in a "no-analyte" control that contains gentamicin.
-
For cell-based assays, compare results from cells cultured with and without gentamicin to see if the antibiotic alters the baseline measurements.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in an Immunoassay
Question: My ELISA results show high variability or non-linearity upon dilution. Could Gentamicin be the cause?
Answer: Yes, this is a common sign of assay interference. Gentamicin or other components in your cell culture medium could be causing cross-reactivity or matrix effects.
Troubleshooting Steps:
-
Run a Spike-and-Recovery Test: Add a known amount of your target analyte to your sample matrix (with and without Gentamicin) and measure the recovery. Poor recovery indicates interference.
-
Test a Gentamicin-Free Control: Prepare a control sample using cell culture medium without Gentamicin. If this control behaves as expected, the antibiotic is a likely culprit.
-
Sample Dilution: Analyze samples at several different dilutions. If interference is present, the calculated concentrations will not be consistent across the dilution series.
-
Consider Sample Pre-treatment: If interference is confirmed, you may need to remove Gentamicin from your samples before analysis. (See Protocol 1).
Issue 2: Altered Cell Health in a Cell-Based Assay
Question: I've noticed changes in my cells' morphology and my viability assay (e.g., MTT, WST-1) results are lower than expected, even in my control group. Is Gentamicin affecting my cells?
Answer: It is highly probable. Gentamicin is known to be cytotoxic at certain concentrations and can induce significant metabolic changes and oxidative stress, even in the absence of an experimental treatment.
Troubleshooting Steps:
-
Culture Cells Without Antibiotics: The most effective way to eliminate this interference is to perform experiments in antibiotic-free media. This requires strict aseptic technique to prevent contamination.
-
Titrate Gentamicin Concentration: Determine the lowest possible concentration of Gentamicin that effectively prevents contamination in your specific cell line while having the minimal impact on cell health and metabolism.
-
Switch to a Different Antibiotic: Consider using an alternative antibiotic combination, such as Penicillin-Streptomycin, which may have different effects on your cells. Always validate that the new antibiotic does not interfere with your specific assay.
-
Run Parallel Controls: If you must use Gentamicin, always run a parallel control group of cells cultured in antibiotic-free medium to quantify the baseline effects of the antibiotic itself.
Issue 3: Underestimation of Bacterial Invasion in a Gentamicin Protection Assay
Question: My Gentamicin Protection Assay results suggest very low bacterial invasion, even with highly invasive strains. What could be wrong?
Answer: A key limitation of this assay is the potential for Gentamicin to penetrate the host cells and kill the intracellular bacteria, leading to an underestimation of invasion.
Troubleshooting Steps:
-
Minimize Gentamicin Exposure: Reduce the incubation time with Gentamicin to the minimum required to kill all extracellular bacteria (e.g., 1 hour).
-
Optimize Gentamicin Concentration: Use the lowest concentration of Gentamicin that is effective for your bacterial strain. High concentrations increase the risk of penetration into host cells.
-
Thorough Washing: Ensure you wash the cell monolayers thoroughly after the Gentamicin treatment to remove all residual antibiotic before lysing the cells.
-
Use an Alternative Method: For susceptible strains like S. aureus, consider an enzyme-based protection assay using lytic enzymes like lysostaphin, which do not penetrate eukaryotic cells. Another alternative for resistant strains is a differential immunostaining assay.
Data & Protocols
Table 1: Summary of Assays Potentially Affected by this compound
| Assay Type | Potential Interference Mechanism | Symptoms & Consequences | Mitigation Strategy |
| Cell-Based Assays | Cytotoxicity, altered metabolism, oxidative stress | Altered cell morphology, reduced viability, skewed metabolic data | Culture in antibiotic-free media; use minimal effective concentration |
| Immunoassays | Cross-reactivity, matrix effects | False positives/negatives, non-linearity upon dilution | Sample pre-treatment, spike-and-recovery testing, use of blocking agents |
| Turbidimetric Assays | Precipitation with sample proteins (e.g., paraproteins) | High blank absorbance readings, inaccurate quantification | Protein precipitation (e.g., with ethanol) prior to assay |
| Luciferase Assays | Interference from matrix components (e.g., heparin) | Inaccurate measurement of luciferase activity | Avoid interfering anticoagulants like heparin |
| Gentamicin Protection Assay | Penetration into host cells | Underestimation of intracellular bacterial load | Minimize exposure time and concentration; use alternative enzymes |
Experimental Protocols
Protocol 1: Removal of Gentamicin from Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing aminoglycosides like Gentamicin from biological fluids prior to analysis. Note: The specific SPE cartridge and buffers should be optimized for your sample type and subsequent assay.
Materials:
-
Polymer-based solid-phase extraction (SPE) cartridges
-
Tris buffer
-
Methanol or other suitable organic solvent
-
Sample (e.g., cell culture supernatant, plasma)
Methodology:
-
Condition the SPE Cartridge: Wash the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of Tris buffer to equilibrate the solid phase.
-
Load the Sample: Mix your biological sample with Tris buffer and load it onto the conditioned SPE cartridge. Allow the sample to pass through the column slowly. Gentamicin will bind to the solid phase.
-
Wash the Cartridge: Wash the cartridge with a mild buffer (e.g., Tris buffer) to remove any unbound contaminants while Gentamicin remains bound.
-
Elute the Sample Matrix (Flow-through): The components of your sample that did not bind to the column (i.e., the flow-through and wash) can be collected. This fraction is now depleted of Gentamicin and can be used for your downstream assay, assuming your analyte of interest did not bind to the column.
-
Validation: It is critical to validate this process by measuring your analyte of interest in the flow-through to ensure it was not lost during the extraction process. Also, assay the flow-through for any residual Gentamicin to confirm successful removal.
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Gentamicin Interference
Caption: Decision tree for diagnosing this compound interference.
Diagram 2: Key Steps in a Gentamicin Protection Assay Workflow
References
Technical Support Center: Gentamicin C Inactivation by Media Components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential inactivation of Gentamicin C by media components during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in culture media a concern?
This compound is a broad-spectrum aminoglycoside antibiotic complex, composed of several related components (C1, C1a, C2, C2a, and C2b), commonly used in cell culture to prevent or eliminate bacterial contamination.[1] Its stability is crucial because a loss of antibiotic activity can lead to failed experiments due to undetected microbial growth, which can compromise cell health and the validity of experimental results.[2][3]
Q2: What are the primary factors that can lead to the inactivation of this compound in cell culture media?
Several factors can compromise the stability and activity of this compound in solution:
-
Temperature: Gentamicin is heat-sensitive.[4] Prolonged incubation at 37°C can lead to a gradual loss of activity, although it is generally considered stable for up to five days at this temperature.[5]
-
pH: The optimal pH for gentamicin stability is between 4.5 and 7.0. Deviations outside this range, which can occur in cell culture media due to cellular metabolism, can accelerate its degradation.
-
Light Exposure: Gentamicin is sensitive to light. Media containing gentamicin should be protected from direct light to prevent photochemical degradation.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the chemical degradation of gentamicin.
-
Interacting Substances: Certain molecules can directly interact with and inactivate gentamicin. This includes some other antibiotics, such as beta-lactams (e.g., carbenicillin), which can form inactive complexes. Heparin has also been shown to reduce gentamicin activity.
Q3: Can components of the cell culture media itself inactivate this compound?
While less common than inactivation by other drugs or improper storage, some media components could theoretically inactivate this compound. The primary amino groups of gentamicin are susceptible to reaction with carbonyl-containing compounds, such as reducing sugars or alpha-keto acids, potentially forming Schiff bases or undergoing Maillard-type reactions. However, significant inactivation by standard concentrations of media components like pyruvate under typical cell culture conditions has not been widely reported. In fact, some studies suggest that pyruvate may even enhance the uptake and efficacy of gentamicin against certain bacteria.
Q4: My cells are showing signs of bacterial contamination despite using the recommended concentration of this compound. What should I do?
This could be due to several reasons:
-
Resistant Bacteria: The contaminating bacteria may be resistant to gentamicin.
-
Incorrect Concentration: The final concentration of gentamicin in your media may be incorrect due to dilution errors.
-
Inactivation: The gentamicin may have been inactivated by one of the factors mentioned above (Q2 & Q3).
-
Mycoplasma Contamination: Gentamicin has some activity against mycoplasma, but it may not be sufficient to eliminate an established infection.
It is recommended to first confirm the identity of the contaminating organism and its susceptibility to gentamicin. You should also verify your calculations and dilution procedures for the antibiotic. If you suspect inactivation, you can perform a bioassay to test the activity of your gentamicin-containing media (see Experimental Protocols section).
Q5: How can I determine the active concentration of this compound in my culture medium?
You can determine the active concentration of this compound using a microbiological assay, also known as a bioassay. This method involves measuring the inhibitory effect of your gentamicin-containing medium on the growth of a susceptible bacterial strain and comparing it to a standard curve generated with known concentrations of active gentamicin. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the different components of this compound, but this method does not directly measure biological activity.
Troubleshooting Guides
Issue 1: Suspected Loss of this compound Activity
Symptoms:
-
Recurrent bacterial contamination in cultures treated with gentamicin.
-
Cloudy media or visible bacterial colonies.
-
A sudden drop in the pH of the culture medium.
Troubleshooting Steps:
-
Verify Aseptic Technique: Before investigating the antibiotic, ensure that your cell culture technique is not the source of contamination. Review your procedures for handling cells, media, and supplies.
-
Confirm Contaminant Identity: Isolate the contaminating microorganism and perform an antibiotic susceptibility test (antibiogram) to confirm if it is indeed susceptible to gentamicin.
-
Check Antibiotic Preparation and Storage:
-
Was the stock solution prepared correctly?
-
Has the stock solution been stored properly (typically at 2-8°C, protected from light)?
-
Was the correct dilution made to achieve the final working concentration?
-
-
Test the Activity of Your Gentamicin-Containing Medium: Perform a microbiological bioassay (see Experimental Protocol 1) to determine the actual antibacterial activity of your prepared medium. Compare the results with a freshly prepared gentamicin solution of the same theoretical concentration.
-
Investigate Potential Inactivating Components: If the bioassay confirms a loss of activity, consider the possibility of inactivation by a component in your specific media formulation.
-
Are there any unusual additives or high concentrations of reducing agents in your medium?
-
If you are co-administering other drugs, check for known incompatibilities with aminoglycosides.
-
Issue 2: Cell Toxicity or Altered Cell Behavior After Adding this compound
Symptoms:
-
Decreased cell proliferation or viability.
-
Changes in cell morphology.
-
Alterations in experimental readouts (e.g., changes in gene expression, metabolic activity).
Troubleshooting Steps:
-
Determine the Optimal Working Concentration: Perform a dose-response experiment (kill curve) to determine the minimum concentration of gentamicin that is effective against bacteria without being toxic to your specific cell line.
-
Consider Cell Line Sensitivity: Some cell lines are more sensitive to gentamicin than others. You may need to use a lower concentration or an alternative antibiotic.
-
Rule out Contamination of the Antibiotic Stock: Chemical contaminants or endotoxins in the gentamicin stock solution could be the source of toxicity. Use a high-quality, cell culture-tested grade of gentamicin.
-
Evaluate the Impact on Your Specific Assay: Be aware that gentamicin can have off-target effects on mammalian cells, including altering mitochondrial function and gene expression. If you observe unexpected changes in your experimental results after introducing gentamicin, consider performing control experiments with and without the antibiotic to assess its impact.
Quantitative Data Summary
Table 1: Factors Affecting this compound Stability
| Factor | Condition | Impact on Stability | Reference(s) |
| Temperature | Storage at 2-8°C | Optimal for long-term stability | |
| Incubation at 37°C | Generally stable for up to 5 days, but gradual degradation can occur. | ||
| High Temperatures (Autoclaving) | Can lead to significant degradation. | ||
| pH | 4.5 - 7.0 | Optimal stability range. | |
| < 4.5 or > 7.0 | Increased rate of degradation. | ||
| Light | Exposure to UV or ambient light | Can cause photochemical degradation. | |
| Oxidation | Presence of oxidizing agents | Can lead to chemical breakdown. | |
| Other Substances | Beta-lactam antibiotics (e.g., carbenicillin) | Formation of inactive complexes. | |
| Heparin | Reduced biological activity. | ||
| DNA (from lysed cells) | Binding and potential inactivation. |
Experimental Protocols
Experimental Protocol 1: Microbiological Bioassay for Determining Active this compound Concentration
Objective: To quantify the biologically active concentration of this compound in a test sample (e.g., cell culture medium) by measuring its inhibitory effect on a susceptible bacterial strain.
Materials:
-
Test sample: Your cell culture medium containing an unknown concentration of active this compound.
-
This compound standard of known potency.
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Bacillus subtilis ATCC 6633).
-
Bacterial growth medium (e.g., Mueller-Hinton agar or broth).
-
Sterile petri dishes, filter paper discs (6 mm), and micropipettes.
-
Incubator at 37°C.
-
Calipers or a zone reader to measure zones of inhibition.
Methodology:
-
Preparation of Standard Curve: a. Prepare a stock solution of the this compound standard in a suitable sterile buffer (e.g., phosphate buffer, pH 8.0). b. Create a series of dilutions from the stock solution to generate a range of known concentrations (e.g., 0.5, 1, 2, 4, 8, 16 µg/mL).
-
Preparation of Bacterial Inoculum: a. Inoculate a tube of sterile broth with the susceptible bacterial strain and incubate at 37°C until it reaches a specific turbidity (e.g., 0.5 McFarland standard). b. Spread the bacterial suspension evenly onto the surface of agar plates using a sterile swab to create a bacterial lawn.
-
Assay Procedure (Agar Diffusion Method): a. Aseptically place sterile filter paper discs onto the surface of the inoculated agar plates. b. Pipette a fixed volume (e.g., 20 µL) of each gentamicin standard dilution and your test sample onto separate discs. c. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Measure the diameter of the zone of inhibition (the clear area around each disc where bacterial growth is inhibited) for each standard and test sample. b. Plot the diameter of the zone of inhibition versus the logarithm of the gentamicin concentration for the standards to create a standard curve. c. Determine the concentration of active this compound in your test sample by interpolating its zone of inhibition diameter on the standard curve.
Visualizations
Caption: Potential pathways for the inactivation of this compound in cell culture media.
Caption: A logical workflow for troubleshooting suspected this compound inactivation.
Caption: Experimental workflow for the microbiological bioassay of this compound.
References
- 1. primescholars.com [primescholars.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 4. Elucidation of gentamicin degradation and preservation in polymer device processing [morressier.com]
- 5. Gentamicin as a bactericidal antibiotic in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Gentamicin C and G418 Sulfate in a Research Context
For researchers, scientists, and drug development professionals, understanding the nuances of selection antibiotics is critical for successful experimentation. This guide provides an objective comparison of Gentamicin C and G418 sulfate, outlining their mechanisms of action, primary applications, and supporting experimental data to inform your research decisions.
While both this compound and G418 sulfate are aminoglycoside antibiotics that inhibit protein synthesis, their roles in a laboratory setting are distinctly different. G418 sulfate is a powerful tool for the selection of genetically modified eukaryotic cells, whereas this compound is primarily utilized as a broad-spectrum antibiotic to prevent or eliminate bacterial contamination in cell cultures.
Mechanism of Action
Both antibiotics function by binding to ribosomal subunits, thereby disrupting protein synthesis. However, the specific ribosomal subunits they target and their primary applications differ significantly.
-
G418 Sulfate (Geneticin): This antibiotic is an analog of neomycin sulfate and acts by binding to the 80S ribosome in eukaryotic cells, inhibiting the elongation phase of protein synthesis.[1][2][3] This leads to the death of susceptible cells. Resistance to G418 is conferred by the neomycin phosphotransferase II gene (nptII or neo), which inactivates the antibiotic through phosphorylation.[1][4] This specificity makes G418 an ideal selective agent for isolating eukaryotic cells that have been successfully transfected with a plasmid carrying the neo gene.
-
This compound: As a bactericidal antibiotic, Gentamicin works by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. While it can be toxic to eukaryotic cells at high concentrations, its primary utility in cell culture is to prevent bacterial contamination at lower, non-toxic concentrations.
Key Differences and Applications
| Feature | G418 Sulfate (Geneticin) | This compound |
| Primary Application | Selection of transfected eukaryotic cells | Prevention of bacterial contamination in cell culture, treatment of bacterial infections. |
| Mechanism of Action | Inhibits protein synthesis by binding to 80S ribosomes in eukaryotes. | Inhibits protein synthesis by binding to 30S ribosomes in prokaryotes. |
| Resistance Gene | Neomycin phosphotransferase II (nptII or neo). | Gentamicin resistance cassette (GmR). |
| Spectrum of Activity | Toxic to a broad range of prokaryotic and eukaryotic cells, including bacteria, yeast, protozoa, plant, and mammalian cells. | Broad-spectrum activity against many gram-negative and some gram-positive bacteria. |
| Typical Working Concentration | Varies by cell line (100 - 2000 µg/mL for mammalian cells), determined by a kill curve. | 0.5 - 50 µg/mL for contamination control in cell culture. |
Experimental Protocols
Determining Optimal G418 Sulfate Concentration: The Kill Curve
The optimal concentration of G418 for selecting resistant cells is cell-line dependent and must be determined empirically using a kill curve. The goal is to find the lowest concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 5-7 days).
Methodology:
-
Cell Plating: Seed the parental (non-transfected) cell line into a multi-well plate at a low confluence (e.g., 20-25%).
-
Antibiotic Addition: The following day, replace the culture medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 800, 1000, 1200, 1400 µg/mL).
-
Incubation and Observation: Replenish the selective medium every 2-3 days and observe the cells daily for signs of toxicity and cell death.
-
Data Analysis: Determine the lowest concentration of G418 that results in complete cell death within 5-7 days. This concentration will be used for the selection of stably transfected cells.
References
A Comparative Purity Analysis of Commercial Gentamicin C Preparations
For Researchers, Scientists, and Drug Development Professionals
Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a complex mixture of structurally related components produced by the fermentation of Micromonospora purpurea. The clinical efficacy and safety of gentamicin preparations are intrinsically linked to the relative abundance of its major components and the presence of impurities. This guide provides an objective comparison of the purity of commercial Gentamicin C preparations, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable products for their applications.
Compositional Variability in Commercial Gentamicin
Commercial gentamicin sulfate is predominantly composed of five major components: Gentamicin C1, C1a, C2, C2a, and C2b.[1][2] However, the precise ratio of these components can vary significantly between different commercial sources and even between batches from the same manufacturer.[1][3] This variability can have implications for both the antibacterial potency and the toxicological profile of the drug product.[3] For instance, differences in the congener profile have been linked to variations in nephrotoxicity and ototoxicity.
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specifications for the relative abundances of the major gentamicin components to ensure a degree of consistency.
Comparative Analysis of this compound Components
The following table summarizes the typical composition of the major this compound components found in commercial preparations, based on pharmacopoeial standards and published analytical studies. It is important to note that specific batches may exhibit compositions that vary within these ranges.
| Component | USP Specification | EP Specification | Reported Range in Commercial Batches |
| Gentamicin C1 | 25.0% - 50.0% | 25.0% - 50.0% | 34.3% - 48.4% |
| Gentamicin C1a | 10.0% - 35.0% | 15.0% - 40.0% | 12.1% - 21.7% |
| Gentamicin C2 + C2a | 25.0% - 55.0% | - | 38.2% - 46.1% |
| Gentamicin C2 + C2a + C2b | - | 20.0% - 50.0% | Not explicitly reported as a sum |
Common Impurities:
Beyond the major C components, commercial gentamicin can contain various related substances and impurities formed during the fermentation and manufacturing processes. These include, but are not limited to:
-
Sisomicin: A structurally related aminoglycoside.
-
Garamine: A degradation product.
-
Gentamicin B1: Another related gentamicin component.
-
2-deoxystreptamine: A core structural component.
The presence and levels of these impurities are critical quality attributes that are closely monitored. The EP, for example, sets limits for specific and total impurities.
Experimental Protocols for Purity Analysis
The most common and regulatory-accepted method for the analysis of gentamicin composition is High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong UV chromophore in the gentamicin molecule, various derivatization or specialized detection techniques are employed.
Key Experimental Method: Ion-Pairing Reversed-Phase HPLC with Pulsed Amperometric Detection (PAD)
This method is described in both the USP and EP and is widely used for the separation and quantification of gentamicin components and related impurities.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Gentamicin Sulfate Reference Standard (RS) and USP Sisomicin Sulfate RS (as a marker for impurity identification and system suitability) in the mobile phase.
-
Sample Solution (for content analysis): Accurately weigh and dissolve the commercial gentamicin sulfate sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
Sample Solution (for impurity analysis): Prepare a more concentrated sample solution (e.g., 1 mg/mL) to facilitate the detection of minor impurity peaks.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used. Specialized columns designed for aminoglycoside analysis, such as the Dionex IonPac AmG-3µm C18, are also employed for enhanced stability and resolution.
-
Mobile Phase: An acidic mobile phase containing an ion-pairing agent is used to achieve separation. A common mobile phase consists of trifluoroacetic acid (TFA) and pentafluoropropionic acid in water, with a small amount of acetonitrile. The pH is typically adjusted to around 2.6.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is maintained at a constant temperature, for example, 35°C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode is used for sensitive detection of the underivatized aminoglycosides. A post-column addition of a strong base (e.g., NaOH) is often required to achieve the high pH necessary for PAD.
3. Data Analysis:
-
The relative percentage of each gentamicin component is calculated from the peak area of each component relative to the total peak area of all major components.
-
Impurities are identified by their retention times relative to the sisomicin standard and quantified based on their peak areas.
Visualizing the Analysis and Composition
To better understand the experimental process and the relationship between the components, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Composition of the commercial this compound complex.
Conclusion
The purity and composition of commercial this compound preparations are critical parameters that can influence their therapeutic efficacy and safety profile. While pharmacopoeial standards provide a framework for quality control, significant variations in the relative abundance of the major gentamicin congeners can still exist between different products. Researchers and drug development professionals should be aware of this inherent variability and may need to perform their own purity analysis to ensure the suitability of a particular gentamicin preparation for their specific research or formulation needs. The use of robust and validated analytical methods, such as the HPLC-PAD method detailed herein, is essential for obtaining accurate and reliable data on the purity of these complex antibiotic products.
References
Gentamicin C Complex: A Comparative Analysis of Antibacterial Activity Using MIC Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of the major components of the Gentamicin C complex, a widely used aminoglycoside antibiotic. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers in microbiology, pharmacology, and drug development.
Gentamicin is not a single entity but a mixture of structurally related compounds, primarily the this compound components: C1, C1a, C2, C2a, and C2b. These congeners differ by methylation patterns, which can influence their efficacy, particularly against bacteria possessing aminoglycoside-modifying enzymes (AMEs).[1][2] Understanding the distinct antimicrobial profile of each component is crucial for optimizing therapeutic strategies and developing novel antibiotic formulations.
Comparative Antibacterial Activity of this compound Components
The antibacterial potency of individual this compound congeners has been evaluated against a range of bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[3][4][5]
Against wild-type Gram-negative bacteria, the major this compound components generally exhibit comparable activity. For instance, studies on Escherichia coli and Pseudomonas aeruginosa show that the MICs of C1, C1a, C2, and C2a are often within a single dilution of each other, which is typically within the acceptable error range of the assay. Similarly, their activity against Neisseria gonorrhoeae has been found to be similar.
However, significant differences in potency emerge when tested against bacteria that harbor AMEs. These enzymes can inactivate aminoglycosides, leading to antibiotic resistance. The structural variations among the this compound components affect their susceptibility to these enzymes. For example, the presence of a methyl group at the 6'-position can influence the interaction with certain AMEs like AAC(6')-Ib. Research has shown that against a strain of E. coli harboring AAC(6')-Ib, the potency of different congeners can vary dramatically, with MICs differing by up to 128-fold. Specifically, Gentamicin C1 has demonstrated greater potency than the gentamicin mixture against strains with aac(6')-Ib, while Gentamicin C2a is significantly less potent. Conversely, against a strain with aac(3)-III, Gentamicin C1 is the least potent congener.
The following table summarizes the MIC values for the major this compound components against various bacterial strains, including those with and without specific AMEs.
| Bacterial Strain | Aminoglycoside-Modifying Enzyme (AME) | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) | Gentamicin C2a (μg/mL) | Gentamicin Mixture (μg/mL) |
| Escherichia coli ATCC 25922 | None (Wild-Type) | 1 | 0.5 | 0.5 | 0.5 | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | None (Wild-Type) | 1 | 1 | 1 | 1 | 1 |
| Acinetobacter baumannii (Wild-Type) | None (Wild-Type) | 0.5 | 0.125 | 0.5 | 0.5 | 0.5 |
| E. coli ATCC 700926 Isogenic Strain | aac(6')-Ib | 2 | 32 | 8 | 256 | 8 |
| E. coli ATCC 700926 Isogenic Strain | aac(3)-III | 256 | 2 | 1 | 2 | 1 |
| E. coli ATCC 700926 Isogenic Strain | aph(3')-Ia | 2 | 0.5 | 2 | 2 | 2 |
Data synthesized from multiple sources. Note that specific MIC values can vary slightly between studies due to minor differences in experimental conditions.
Experimental Protocols
The determination of MIC values is a standardized procedure in microbiology. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar medium (e.g., Mueller-Hinton Agar).
- Antibiotic Stock Solutions: Prepare a concentrated stock solution of each this compound component in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Aseptically transfer 4-5 well-isolated colonies of the test bacterium into a tube containing a suitable broth (e.g., Tryptone Soya Broth).
- Incubate the broth culture at 35-37°C until the turbidity matches that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of each this compound component stock solution in MHB directly in the 96-well plates to achieve a range of desired concentrations.
- Include a positive control well containing only the bacterial inoculum in MHB (no antibiotic) and a negative control well with MHB only (no bacteria or antibiotic).
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
- Incubate the microtiter plates at 35°C for 18-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow
The following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration for this compound components.
Caption: Workflow for MIC determination of this compound components.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. RIDACOM â Comprehensive Bioscience Supplier - MIC Gentamicin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 5. idexx.com [idexx.com]
Navigating the Maze of Aminoglycoside Cross-Resistance: A Comparative Guide to Gentamicin C
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Gentamicin C's performance against other aminoglycosides, supported by experimental data, detailed protocols, and a visualization of the underlying resistance mechanisms.
Executive Summary
This compound, a widely used aminoglycoside antibiotic, faces the growing challenge of bacterial resistance. A critical aspect of this challenge is cross-resistance, where bacteria resistant to gentamicin also exhibit resistance to other aminoglycosides. This phenomenon is primarily driven by shared resistance mechanisms, most notably the enzymatic modification of the antibiotics by aminoglycoside-modifying enzymes (AMEs). This guide demonstrates that while significant cross-resistance exists, its patterns are not uniform. Amikacin, for instance, often retains activity against gentamicin-resistant strains, highlighting its role as a valuable alternative in clinical settings. Understanding these patterns is crucial for informed antibiotic selection and the development of novel therapeutic strategies.
Comparative Analysis of Aminoglycoside Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various aminoglycosides against different bacterial species, illustrating the patterns of cross-resistance with gentamicin. Lower MIC values indicate greater antibiotic efficacy.
| Bacterial Strain | This compound | Tobramycin | Amikacin | Kanamycin | Neomycin | Streptomycin |
| Escherichia coli (Gentamicin-Susceptible) | 0.25 | 0.5 | 0.25 | 0.89 | - | 1.22 |
| Escherichia coli (Gentamicin-Resistant) | >64 | >64 | 4 | >64 | >64 | >64 |
| Pseudomonas aeruginosa (Gentamicin-Susceptible) | ≤1 | ≤1 | 2 | >64 | - | - |
| Pseudomonas aeruginosa (Gentamicin-Resistant, Type A) | 8 | 16 | 4 | >64 | - | - |
| Pseudomonas aeruginosa (Gentamicin-Resistant, Type B) | >80 | >80 | 16 | >64 | - | - |
| Staphylococcus aureus (Gentamicin-Susceptible) | ≤0.5 | ≤0.5 | ≤2 | ≤2 | ≤2 | - |
| Staphylococcus aureus (Gentamicin-Resistant) | >8 | >8 | 4 | >8 | >8 | - |
The data clearly indicates that gentamicin-resistant strains of E. coli, P. aeruginosa, and S. aureus frequently exhibit cross-resistance to other aminoglycosides like tobramycin, kanamycin, and neomycin.[4] However, amikacin often remains effective against these resistant isolates, as evidenced by its lower MIC values.[5] This is attributed to the fact that amikacin is a poorer substrate for many common aminoglycoside-modifying enzymes.
Mechanisms of Cross-Resistance
The primary mechanisms driving cross-resistance between gentamicin and other aminoglycosides are:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, rendering it inactive. The three main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Attach a nucleotide. A single enzyme can often inactivate multiple aminoglycosides, leading to broad cross-resistance. For example, the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia confers resistance to gentamicin, tobramycin, and kanamycin.
-
-
Target Site Modification: Mutations in the bacterial 16S ribosomal RNA, the binding site for aminoglycosides, can reduce the binding affinity of the entire class of drugs, resulting in widespread cross-resistance.
-
Altered Drug Permeability and Efflux: Bacteria can reduce the intracellular concentration of aminoglycosides by decreasing the permeability of their cell membrane or by actively pumping the drugs out using efflux pumps. These mechanisms are often non-specific and can confer resistance to multiple aminoglycosides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an aminoglycoside that inhibits the visible growth of a bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of aminoglycoside antibiotics
-
Microplate reader or manual reading mirror
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the stock solutions of each aminoglycoside in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria. This can be determined visually or with a microplate reader.
Induction of Aminoglycoside Resistance via Serial Passage
This method is used to select for and amplify resistant bacterial populations in the laboratory.
Objective: To generate bacterial strains with increased resistance to an aminoglycoside through repeated exposure.
Materials:
-
Bacterial culture
-
Liquid growth medium (e.g., Tryptic Soy Broth)
-
Aminoglycoside antibiotic stock solution
-
Culture tubes or flasks
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the aminoglycoside for the bacterial strain.
-
Sub-inhibitory Exposure: Inoculate a fresh culture in a medium containing the aminoglycoside at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubation: Incubate the culture until it reaches a desired optical density.
-
Serial Passage: Transfer an aliquot of the culture from the previous step into a fresh medium containing a two-fold higher concentration of the aminoglycoside.
-
Repeat: Repeat the incubation and passage steps daily, progressively increasing the antibiotic concentration.
-
Monitor Resistance: Periodically determine the MIC of the evolving bacterial population to track the development of resistance.
-
Isolate Resistant Strains: Once a significant increase in MIC is observed, plate the culture on antibiotic-containing agar to isolate individual resistant colonies for further characterization.
Visualizing Resistance Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanisms of aminoglycoside action and resistance.
Conclusion
The landscape of aminoglycoside resistance is complex, with significant cross-resistance observed between this compound and other members of its class. This is largely due to the broad substrate specificity of aminoglycoside-modifying enzymes. However, the data presented here underscores that cross-resistance is not absolute. Amikacin, in particular, demonstrates a greater resilience to these resistance mechanisms and often retains clinical efficacy against gentamicin-resistant isolates. For researchers and drug developers, these findings highlight the importance of continued surveillance of resistance patterns and provide a rationale for the development of novel aminoglycosides or AME inhibitors to overcome existing resistance mechanisms. A thorough understanding of the specific resistance profiles within a given clinical or research setting is essential for the effective use of this critical class of antibiotics.
References
- 1. Strain-dependent emergence of aminoglycoside resistance in Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gentamicin C and Hygromycin B for Research Applications
For researchers, scientists, and drug development professionals, selecting the appropriate antibiotic is crucial for successful experimentation. This guide provides a detailed, data-driven comparison of two commonly used aminoglycoside antibiotics, Gentamicin C (often used in the form of its analog G418) and Hygromycin B, to aid in this selection process.
This comparison guide delves into their mechanisms of action, spectrum of activity, and potential for cytotoxicity, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both this compound and Hygromycin B are aminoglycoside antibiotics that inhibit protein synthesis, but they do so through distinct mechanisms, which influences their application and potential for off-target effects.
This compound (and its analog G418) primarily works by binding to the 30S ribosomal subunit in bacteria and the 80S ribosome in eukaryotes.[1][2][3] This binding occurs at the A-site on the 16S rRNA, which is responsible for decoding mRNA.[4][5] By locking the ribosome in a specific conformation, this compound causes the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to cell death.
Hygromycin B also targets the 30S ribosomal subunit. However, its binding site and mechanism of inhibition are unique among aminoglycosides. Hygromycin B binds to the h44 helix of the 16S rRNA, near the A, P, and E sites. This binding action strengthens the interaction of tRNA in the A-site and potently inhibits the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. This effectively stalls protein synthesis. Unlike Gentamicin, Hygromycin B does not appear to cause significant misreading of the genetic code.
Figure 1. Comparative mechanisms of action for this compound and Hygromycin B.
Efficacy and Spectrum of Activity
Both antibiotics are effective against a broad range of cells, including bacteria, fungi, and higher-level eukaryotes, making them suitable for various research applications, particularly for the selection of genetically modified cells. Resistance to this compound (G418) is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase. Resistance to Hygromycin B is conferred by the hph gene, which encodes a kinase that inactivates the antibiotic through phosphorylation.
The differing mechanisms of action and resistance make these antibiotics valuable for dual-selection experiments.
Table 1: Recommended Working Concentrations for Selection
| Organism/Cell Type | This compound (as G418) | Hygromycin B |
| Mammalian Cells | 100 - 2000 µg/mL (selection)200 - 400 µg/mL (maintenance) | 50 - 500 µg/mL (selection) |
| Bacteria (E. coli) | ~5 µg/mL | 50 - 100 µg/mL |
| Yeast | 500 - 1000 µg/mL | 200 - 1000 µg/mL |
| Plant Cells | 10 - 100 µg/mL | 20 - 200 µg/mL |
Note: The optimal concentration is cell-line dependent and should be determined empirically through a dose-response or "kill curve" experiment.
Cytotoxicity and Off-Target Effects
As both antibiotics target the fundamental process of protein synthesis, they are inherently cytotoxic to both prokaryotic and eukaryotic cells that lack a resistance gene. This is the basis of their use as selection agents. However, cytotoxicity can also be a concern for off-target effects on host cells in certain experimental setups.
Studies have shown that different components of the this compound complex can have varying levels of cytotoxicity. For instance, Gentamicin C2 has been found to be more cytotoxic to human renal proximal tubular cells than other congeners like C1a and C2a.
Table 2: Comparative Cytotoxicity Profile
| Feature | This compound (G418) | Hygromycin B |
| Primary Cytotoxic Effect | Production of faulty proteins, leading to cellular stress and apoptosis. | Halting of protein synthesis, leading to cell cycle arrest and death. |
| Known Toxicities | Nephrotoxicity (kidney damage) and ototoxicity (hearing loss) are known side effects in clinical use. | Broadly cytotoxic to eukaryotic cells. |
| Cell Line Variability | Sensitivity varies significantly between different cell lines. | Sensitivity is also cell-line dependent and can be influenced by culture conditions such as pH. |
Experimental Protocols
Protocol for Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of the antibiotic required to kill non-resistant host cells within a desired timeframe (typically 7-10 days).
-
Cell Plating: Seed the non-transfected host cells in a 24-well plate at a density that allows for several days of growth without reaching confluence (e.g., 20-25% confluency). Allow cells to adhere overnight.
-
Antibiotic Addition: The next day, replace the culture medium with fresh medium containing a range of antibiotic concentrations. It's recommended to test at least 6 concentrations in a serial dilution (e.g., 0, 50, 100, 200, 400, 800 µg/mL). Include a no-antibiotic control.
-
Incubation and Monitoring: Incubate the cells under standard conditions. Replenish the selective medium every 3-4 days.
-
Viability Assessment: Monitor the cells daily and count the number of viable cells at regular intervals (e.g., every 2-3 days) using a method like Trypan Blue exclusion or a cell viability assay (see Protocol 4.2).
-
Determination: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-10 days.
References
Quantitative Analysis of Gentamicin C Components: A Comparative Guide to NMR and LC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Gentamicin C components. Gentamicin, a critical aminoglycoside antibiotic, is a complex mixture of structurally related compounds (C1, C1a, C2, C2a, and C2b). Accurate quantification of these components is essential for ensuring the safety, efficacy, and quality of pharmaceutical formulations.[1][2] This document presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable analytical method for their needs.
Performance Comparison: NMR vs. LC-MS
The choice between NMR and LC-MS for the quantitative analysis of this compound components depends on various factors, including the need for reference standards, desired sensitivity, and the specific information required.
| Parameter | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Strengths | Absolute quantification without matching reference standards, structural confirmation. | High sensitivity and selectivity, ideal for complex matrices and trace analysis. |
| Gentamicin Components Quantified | C1, C1a, C2, C2a, C2b[1][2] | C1, C1a, C2, C2a, C2b, and related impurities.[3] |
| Requirement for Reference Standards | Not required for relative quantification; a single internal standard of known concentration for absolute quantification. | Required for each analyte for accurate quantification. |
| Limit of Quantification (LOQ) | Generally in the low mg to high µg range. | As low as 0.1 µg/mL for sisomicin impurity. For gentamicin components, in the range of 0.07-0.1 mg/L in biological fluids. |
| Linearity (Correlation Coefficient) | Excellent linearity is inherent to the method. | R² > 0.99 for individual components. |
| Precision (%RSD) | Typically < 2%. | < 5% for gentamicin analytes and impurities. |
| Analysis Time per Sample | 5-15 minutes for data acquisition, plus sample preparation. | ~10-35 minutes per sample, including chromatographic separation. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | More complex, may involve solid-phase extraction and derivatization. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of this compound components using ¹H-NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 600 MHz) equipped with a suitable probe.
Materials:
-
Gentamicin Sulfate sample
-
Deuterium Oxide (D₂O)
-
Internal Standard (e.g., Maleic acid or another compound with a known concentration and non-overlapping signals)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the Gentamicin Sulfate sample (e.g., 10 mg) and dissolve it in a precise volume of D₂O (e.g., 1.0 mL).
-
Internal Standard: Add a known amount of the internal standard to the sample solution.
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum. Key acquisition parameters include a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic, non-overlapping signals corresponding to each this compound component. For example, the anomeric proton signals or the N-methyl and C-methyl signals can often be used.
-
-
Quantification: Calculate the molar ratio of each component by dividing the integral of its characteristic signal by the number of protons it represents. The absolute quantity can be determined by comparing the normalized integrals of the analytes to the normalized integral of the internal standard of known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a representative LC-MS method for the separation and quantification of this compound components.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
Materials:
-
Gentamicin Sulfate sample and reference standards for each component.
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade).
-
Mobile Phase Additives: e.g., Trifluoroacetic acid (TFA).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the Gentamicin Sulfate sample in water.
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of each this compound component reference standard.
-
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of water with 0.1% TFA and acetonitrile.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Identify and integrate the chromatographic peak for each this compound component based on its retention time and specific mass-to-charge ratio (m/z).
-
Construct a calibration curve for each component by plotting the peak area against the concentration of the standards.
-
Determine the concentration of each component in the sample by interpolating its peak area from the calibration curve.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound components by qNMR and LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Gentamicin C vs. Penicillin-Streptomycin: A Comparative Guide for Researchers
In the realm of cell culture, maintaining sterility is paramount to the validity and reproducibility of experimental results. Bacterial contamination remains a persistent threat, necessitating the use of antibiotics as a protective measure. Among the most common choices for this application are Gentamicin C and the combination of Penicillin-Streptomycin. This guide provides a detailed, objective comparison of these two antibiotic options, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific cell culture needs.
At a Glance: Key Differences
| Feature | This compound | Penicillin-Streptomycin |
| Class | Aminoglycoside | Mixture of a β-lactam (Penicillin) and an aminoglycoside (Streptomycin) |
| Primary Target | Bacterial 30S ribosomal subunit (inhibits protein synthesis) | Penicillin: Bacterial cell wall synthesis (primarily Gram-positive) Streptomycin: Bacterial 30S ribosomal subunit (primarily Gram-negative) |
| Spectrum of Activity | Broad-spectrum, particularly effective against Gram-negative bacteria. Also effective against some Gram-positive bacteria and Mycoplasma.[1][2] | Broad-spectrum due to the combination; Penicillin targets Gram-positive bacteria, while Streptomycin targets Gram-negative bacteria.[3] |
| Stability | Highly stable over a wide pH range and can be autoclaved.[4] | Less stable; Penicillin is sensitive to pH changes and heat, while Streptomycin's activity is reduced at alkaline pH.[1] |
| Cytotoxicity | Can be more cytotoxic, especially to sensitive and primary cell lines. | Generally considered to have lower cytotoxicity at standard working concentrations. |
Mechanism of Action
This compound is a potent, broad-spectrum aminoglycoside antibiotic. Its bactericidal activity stems from its ability to irreversibly bind to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.
Penicillin-Streptomycin is a widely used antibiotic cocktail that leverages the synergistic action of two distinct classes of antibiotics.
-
Penicillin G , a β-lactam antibiotic, primarily targets Gram-positive bacteria by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis.
-
Streptomycin , an aminoglycoside, primarily acts on Gram-negative bacteria by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. The combined action of these two antibiotics provides a broader spectrum of antimicrobial coverage than either agent alone.
Antimicrobial Spectrum and Efficacy
Gentamicin has demonstrated effectiveness against a range of both Gram-positive and Gram-negative bacteria. For instance, in studies involving clinical isolates, the MIC of gentamicin against Staphylococcus aureus ranged from 1 to 8 µg/ml, while for Pseudomonas aeruginosa, the MIC50 and MIC90 (concentrations required to inhibit 50% and 90% of isolates, respectively) were reported to be ≤1 µg/ml and 8 µg/ml. Against E. coli, MICs have been observed to be between 6–30 µg/mL. Gentamicin is also known to be effective against Mycoplasma, a common and difficult-to-detect cell culture contaminant.
Penicillin-Streptomycin 's broad spectrum is a result of its two components. Penicillin is highly effective against Gram-positive bacteria, while streptomycin provides coverage against Gram-negative bacteria. In a study on methicillin-resistant Staphylococcus aureus (MRSA), the MIC of penicillin G ranged from 5 to 40 µg/ml, indicating resistance in these strains, which is a growing concern. The combination's efficacy is synergistic, as penicillin's disruption of the cell wall can facilitate the entry of streptomycin.
Table 1: Summary of Reported MIC Values for Gentamicin and Penicillin G against Common Bacterial Genera
| Antibiotic | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Escherichia coli (Gram-negative) |
| Gentamicin | 1 - 8 µg/ml | ≤1 - 8 µg/ml | 6 - 30 µg/mL |
| Penicillin G | 5 - 40 µg/ml (MRSA) | Generally not effective | Generally not effective |
Note: The MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.
Cytotoxicity in Mammalian Cell Lines
A critical consideration when choosing an antibiotic for cell culture is its potential toxicity to the mammalian cells being cultured. Both Gentamicin and Penicillin-Streptomycin can exhibit cytotoxic effects, particularly at higher concentrations.
Studies have suggested that Gentamicin may be more cytotoxic than Penicillin-Streptomycin, especially for sensitive cell types such as primary neurons. For example, in Vero cells (from African green monkey kidney), a significant decrease in cell viability was observed at gentamicin concentrations of 2000 µg/mL and higher. In another study comparing various aminoglycosides, gentamicin was screened for cytotoxicity in Chang (liver), SIRC (corneal epithelial), and LLC-PK1 (kidney) cell lines.
Penicillin-Streptomycin is generally considered to have low cytotoxicity at the standard 1x working concentration (typically 100 U/mL of penicillin and 100 µg/mL of streptomycin). However, it is not without effects. Research has shown that Penicillin-Streptomycin can alter the gene expression of cultured cells. In HepG2 cells, for instance, over 200 genes were differentially expressed when cultured with Pen-Strep, including those involved in stress responses and metabolism.
Table 2: Summary of Reported Cytotoxic Effects
| Antibiotic | Cell Line(s) | Observed Effects |
| Gentamicin | Primary cultures, Vero, HEK293, HFF | Can be toxic, especially to sensitive cell lines; significant decrease in viability at high concentrations. |
| Penicillin-Streptomycin | HepG2, ACHN, Caki-1 | Low cytotoxicity at standard concentrations, but can alter gene expression. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining MIC is the broth microdilution method.
Protocol: Broth Microdilution Assay
-
Prepare Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium to log phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the antibiotic in a 96-well microtiter plate using the appropriate broth medium. The concentration range should encompass the expected MIC.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Assessment of Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the desired mammalian cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Antibiotic Treatment: The following day, replace the medium with fresh medium containing various concentrations of the antibiotic to be tested. Include an untreated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each antibiotic concentration relative to the untreated control.
Impact on Cellular Signaling Pathways
Beyond their antimicrobial effects, both Gentamicin and Penicillin-Streptomycin can influence the signaling pathways of mammalian cells, which is a critical consideration for many research applications.
Gentamicin has been shown to induce the production of Reactive Oxygen Species (ROS), which can, in turn, activate stress-related signaling pathways. Notably, Gentamicin can activate the c-Jun N-terminal kinase (JNK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. Activation of these pathways can lead to inflammatory responses and apoptosis.
Penicillin-Streptomycin has been reported to affect different cellular processes. Studies have indicated that its use can lead to an enrichment of genes involved in tRNA modification and the cellular response to misfolded proteins. This suggests that even at standard concentrations, Penicillin-Streptomycin is not biologically inert and can influence cellular protein handling and synthesis machinery.
Conclusion and Recommendations
The choice between this compound and Penicillin-Streptomycin depends on the specific requirements of the cell culture system and the experimental goals.
Penicillin-Streptomycin is a cost-effective, widely used option with a broad spectrum of activity and generally lower cytotoxicity at standard concentrations. It is a suitable choice for routine cell culture of robust cell lines where the potential for altered gene expression is not a primary concern.
This compound offers the advantages of broader coverage against Gram-negative bacteria and mycoplasma, as well as superior stability. This makes it a valuable alternative for long-term cultures, cultures of primary cells that are particularly susceptible to contamination, and situations where pH fluctuations may occur. However, its higher potential for cytotoxicity necessitates careful consideration and empirical testing to determine the optimal, non-toxic concentration for the specific cell line in use.
For sensitive applications such as studies on cellular signaling, gene expression, or mitochondrial function, it is advisable to culture cells without any antibiotics, relying instead on stringent aseptic techniques to prevent contamination. If antibiotics are deemed necessary for such experiments, their potential off-target effects must be acknowledged and controlled for in the experimental design.
References
Performance Evaluation of Gentamicin C from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gentamicin, a potent broad-spectrum aminoglycoside antibiotic, is a critical component in various research and pharmaceutical applications. The quality and purity of Gentamicin C, a major component of the gentamicin complex, can significantly impact experimental outcomes and the safety and efficacy of therapeutic products. This guide provides a comparative overview of key performance attributes of this compound from different suppliers, supported by detailed experimental protocols for independent verification.
Comparative Analysis of this compound Suppliers
Table 1: Comparative Quality Attributes of this compound from Hypothetical Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Pharmacopeia Specification (USP/EP) |
| Purity Profile (% Composition) | ||||
| Gentamicin C1 | 34.5% | 32.1% | 38.0% | 25.0 - 50.0% |
| Gentamicin C1a | 28.2% | 30.5% | 25.5% | 10.0 - 35.0% |
| Gentamicin C2 + C2a | 37.3% | 37.4% | 36.5% | 25.0 - 55.0% |
| Impurity Profile (Area %) | ||||
| Sisomicin | 0.15% | 0.25% | 0.10% | ≤ 1.0% |
| Garamine | < 0.05% | 0.10% | < 0.05% | Not specified |
| Other Unknown Impurities | 0.10% | 0.20% | 0.12% | Not specified |
| Potency (Microbiological Assay) | 610 µg/mg | 595 µg/mg | 625 µg/mg | ≥ 590 µg/mg (anhydrous basis) |
| Endotoxin Levels | < 0.01 EU/mg | < 0.03 EU/mg | < 0.01 EU/mg | Specified for injectable formulations |
Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.
Experimental Protocols
Accurate and reproducible evaluation of this compound quality relies on standardized and validated analytical methods. The following protocols are based on established pharmacopeial methods and scientific literature.[1][2][3][4]
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method separates and quantifies the major components of this compound and related impurities.[5]
-
Principle: Ion-pairing reversed-phase chromatography is used to separate the highly polar, non-UV absorbing aminoglycoside components. Detection is achieved using Pulsed Amperometric Detection (PAD), which offers high sensitivity for these compounds.
-
Instrumentation:
-
HPLC system with a gradient pump
-
Pulsed Amperometric Detector with a gold working electrode
-
Column: Dionex IonPac AmG-3µm C18 or equivalent (4 x 250 mm)
-
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Acetonitrile, HPLC grade
-
Sodium Hydroxide
-
Water, HPLC grade
-
Gentamicin Sulfate Reference Standard (e.g., USP)
-
Sisomicin Sulfate Reference Standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous solution of TFA and acetonitrile. The exact gradient program should be optimized based on the specific column and system. A common approach involves a simple eluent of 100 mM TFA or a faster method using 98 mM TFA with 2% acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Gentamicin Sulfate Reference Standard and a separate stock of Sisomicin Sulfate. A system suitability solution is prepared by combining aliquots of both stocks.
-
Test Solution for Impurity Analysis: Dissolve approximately 25 mg of the this compound sample in 25 mL of eluent (1 mg/mL).
-
Test Solution for Content of Gentamicins: Dilute the impurity analysis solution to a concentration of 0.2 mg/mL with the eluent.
-
-
Data Analysis: The percentage of each this compound component and impurity is calculated based on the peak areas in the chromatogram relative to the reference standards. System suitability parameters, such as the resolution between critical peak pairs (e.g., C2 and C2a), must be met.
Potency Determination by Microbiological Assay
This bioassay determines the biological activity of this compound by measuring its inhibitory effect on a susceptible microorganism.
-
Principle: The cylinder-plate or cup-plate method is a widely used diffusion assay. The diameter of the zone of inhibition produced by the this compound sample is compared to that produced by a reference standard.
-
Test Organism: Staphylococcus epidermidis (ATCC 12228) or Staphylococcus aureus (ATCC 6538P) are commonly used.
-
Materials:
-
Petri plates
-
Antibiotic assay medium (e.g., Medium No. 11)
-
Sterile cylinders or a sterile borer
-
Incubator
-
-
Procedure:
-
Prepare agar plates seeded with the test organism.
-
Create uniform cavities in the agar using a sterile borer.
-
Prepare a series of dilutions of the this compound reference standard and the test sample.
-
Fill the cavities with the standard and sample dilutions.
-
Incubate the plates at 35-37 °C for 18-24 hours.
-
Measure the diameter of the zones of inhibition.
-
-
Data Analysis: The potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard. Statistical methods for parallel line assays are employed to ensure the validity of the results.
Endotoxin Testing
For applications requiring sterile formulations, endotoxin levels must be controlled.
-
Principle: The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting and quantifying bacterial endotoxins.
-
Method: A quantitative chromogenic or turbidimetric LAL assay is typically performed according to pharmacopeial guidelines (e.g., USP <85>).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This interference with protein synthesis leads to the production of non-functional proteins and ultimately cell death.
Caption: Mechanism of action of Gentamicin, illustrating its entry into the bacterial cell and inhibition of protein synthesis.
Experimental Workflow for Supplier Qualification
A systematic approach is necessary to qualify a new supplier of this compound. The following workflow outlines the key steps from initial screening to final approval.
Caption: A typical workflow for the qualification and performance evaluation of a new this compound supplier.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of gentamicin and related impurities in gentamicin sulfate [morressier.com]
- 5. Simultaneous determination of purity and potency of the components of gentamycin using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gentamicin C: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Gentamicin C is a critical aspect of laboratory safety and environmental responsibility. Improper disposal of antibiotics like this compound can contribute to the development of antimicrobial resistance (AMR) and harm aquatic ecosystems. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Aminoglycosides as a class, which includes gentamicin, present potential health hazards.
Key Hazards:
-
Toxicity: Can be toxic to the kidneys (nephrotoxicity) and the inner ear (ototoxicity).
-
Allergic Reactions: May cause skin and respiratory sensitization.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound solutions and waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Disposal Procedures for this compound Waste
This compound waste must be managed as hazardous chemical waste. The appropriate disposal stream depends on the concentration and form of the waste. It is crucial to remember that standard autoclaving, while effective for sterilization of biohazards, does not degrade or inactivate this compound.[1][2] Therefore, all waste containing this antibiotic must be treated as chemically active.
Concentrated Stocks and Unused Product
Concentrated this compound solutions and any unused or expired pure product are considered hazardous chemical waste and must not be disposed of down the drain.[3]
Step-by-Step Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
Containerization: Collect all concentrated liquid or solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department or a licensed waste disposal contractor.
Dilute Solutions (e.g., Used Cell Culture Media)
Aqueous solutions containing low concentrations of this compound, such as used cell culture media, must not be poured down the drain. This practice contributes to environmental contamination and the selection for antibiotic-resistant bacteria.
Step-by-Step Protocol:
-
Biohazard Decontamination (if applicable): If the media contains potentially biohazardous materials (e.g., cells, viruses), it must first be decontaminated according to your institution's biosafety protocols. The most common method is autoclaving. Remember, this step sterilizes the waste but does not inactivate the this compound.
-
Chemical Waste Collection: After decontamination, the liquid must be collected as hazardous chemical waste.
-
Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container as described for concentrated stocks.
-
Disposal: Arrange for pickup by your institution's EHS department.
Contaminated Labware and Materials
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty product containers, must also be disposed of as hazardous waste.
Step-by-Step Protocol:
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Sharps: Needles, broken glass, and other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as hazardous chemical waste. Alternatively, the unrinsed container can be disposed of directly as hazardous waste.
-
Disposal: Arrange for pickup of the sealed containers by your institution's EHS department.
Advanced Degradation Methodologies (For Informational Purposes)
While standard laboratory practice relies on waste segregation and professional disposal, research has explored advanced methods for the chemical degradation of gentamicin. These methods are not recommended for routine use in a standard laboratory setting due to the requirement for specialized equipment and handling of hazardous reagents. They are presented here for informational purposes only.
| Method | Protocol Summary | Degradation Efficiency | Reference |
| Electro-Fenton Process | An electrochemical advanced oxidation process using a carbon-felt cathode and platinum anode at pH 3. | Reached 96% mineralization after 4 hours of treatment with a current of 100 mA/cm² and 0.1 mM of Fe²⁺. | |
| Photocatalysis (UV/ZnO) | UV-C irradiation in the presence of zinc oxide (ZnO) as a photocatalyst. | Achieved up to 93% removal under optimal conditions (pH 5, 30 min contact time, 200 mg/L ZnO, 20 mg/L initial gentamicin). | |
| Forced Hydrolysis | Exposure to highly acidic or basic conditions. | Significant degradation observed after exposure to 0.1 N NaOH and, to a lesser extent, 0.1 N HCl. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound-containing waste in a laboratory setting.
Caption: Decision tree for this compound waste stream management.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing health risks and environmental impact, thereby fostering a culture of safety and responsibility.
References
- 1. Gentamicin as a bactericidal agent in virological tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Gentamicin inactivation by piperacillin or carbenicillin in patients with end-stage renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of gentamicin present in water by an electro-Fenton process and biodegradability improvement | Semantic Scholar [semanticscholar.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Gentamicin C
Essential protocols for the safe handling and disposal of Gentamicin C, ensuring the protection of laboratory personnel and the integrity of research.
This compound, a potent aminoglycoside antibiotic, is a valuable tool in research and drug development. However, its potential for toxicity necessitates strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Immediate Safety and Handling Precautions
When working with this compound, a thorough understanding of its potential hazards is paramount. The primary risks include allergic skin reactions, respiratory sensitization, and potential harm to an unborn child.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.
Proper PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber (NBR) gloves are recommended.[2] Gloves must be inspected before use and changed regularly, or immediately if contaminated or damaged. When double gloving, one glove should be under the gown cuff and the other over. |
| Eye and Face Protection | Safety goggles with side-shields | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against splashes and aerosols. A full face shield may be required for supplementary protection. |
| Skin and Body Protection | Protective clothing | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required. Impervious clothing may be necessary for bulk processing operations. |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or when dust or aerosols may be generated, a particulate filter device (EN 143) or other appropriate respiratory protection should be worn. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are crucial to prevent accidental exposure and contamination. The following workflow outlines the procedural steps for working with this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical to prevent environmental contamination and the development of antibiotic resistance. All this compound waste, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste.
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect in a designated, leak-proof, and clearly labeled hazardous waste container. | "Hazardous Waste", "this compound", and approximate quantity. |
| Liquid Waste (Concentrated) | Collect in a designated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical. | "Hazardous Waste", "this compound", and approximate concentration. |
| Liquid Waste (Dilute, e.g., cell culture media) | If biohazardous, decontaminate via autoclaving first. Then, collect as chemical waste. Do not pour down the drain. | "Hazardous Waste", "this compound (in media)", and approximate concentration. |
| Contaminated Labware (Gloves, pipette tips, etc.) | Place in a designated hazardous waste container. | "Hazardous Waste", "this compound Contaminated Materials". |
The following decision tree illustrates the proper disposal pathway for this compound waste.
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound are not widely established, some sources provide general guidance for dust. Adherence to engineering controls and PPE is crucial to minimize exposure.
| Jurisdiction | Agent | Limit Value | Notation | Source |
| Germany (TRGS 900) | Dust (inhalable fraction) | 10 mg/m³ (TWA) | - | |
| Germany (TRGS 900) | Dust (respirable fraction) | 1.25 mg/m³ (TWA) | - | |
| United Kingdom (EH40/2005) | Dust (inhalable) | 10 mg/m³ (TWA) | - | |
| United Kingdom (EH40/2005) | Dust (respirable) | 4 mg/m³ (TWA) | - |
TWA: Time-Weighted Average over an 8-hour period.
By implementing these comprehensive safety and handling protocols, research institutions can ensure a secure environment for their personnel while advancing scientific discovery. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
